2-Amino-5-methylbenzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSRQRIPCVMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026526 | |
| Record name | 2-Amino-5-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
88-44-8 | |
| Record name | 2-Amino-5-methylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methylbenzenesulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminotoluene-3-sulfonic acid | |
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| Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-5-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminotoluene-3-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-METHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF86IBK68Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-5-methylbenzenesulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-methylbenzenesulfonic Acid
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No. 88-44-8), also known as p-Toluidine-2-sulfonic acid.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is an organic compound characterized by an aminobenzenesulfonic acid core with a methyl group substituent.[3][4] Its structure is foundational to its chemical behavior and applications, primarily as an intermediate in the synthesis of dyes and pigments.[5][6][7]
-
IUPAC Name: this compound[3]
-
Synonyms: 4-Aminotoluene-3-sulfonic acid, p-Toluidine-2-sulfonic acid, 4-Methylaniline-2-sulfonic acid.[3]
-
SMILES: CC1=CC(=C(C=C1)N)S(=O)(=O)O[3]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application, and process development.
| Property | Value | Source |
| Molecular Weight | 187.22 g/mol | [3][4] |
| Appearance | White to beige or very pale yellow, crystalline powder/solid.[1][5][8] | [1][5][8] |
| Odor | Odorless | [8] |
| Melting Point | > 300 °C | [5] |
| Solubility | 32 g/L in water at 19 °C. Soluble in water.[5] | [5] |
| Density | 1.431 g/cm³ (estimate) | [5] |
| Purity | Min. 98.0% (HPLC) | [1][2] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity confirmation of the compound.
-
Infrared (IR) Spectroscopy: FTIR spectra have been recorded, typically using KBr wafer or ATR-Neat techniques.[3] These spectra are characterized by absorption bands corresponding to the amine (N-H), sulfonic acid (S=O, O-H), aromatic ring (C=C), and methyl (C-H) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are available for structural confirmation.[6]
-
Mass Spectrometry (MS): Mass spectral data is available, often acquired through techniques like GC-MS.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[8]
-
GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[8]
-
Signal Word: Danger[8]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][8]
-
Precautionary Statements:
-
Prevention: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
-
Response: If on skin or hair, take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.[8][9]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[8][9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
-
-
In case of fire: Use extinguishing media appropriate for the surrounding environment. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[8]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the sulfonation of p-toluidine. A generalized protocol derived from related synthesis descriptions is as follows:
-
Reaction Setup: p-Toluidine is reacted with a sulfonating agent, such as oleum (fuming sulfuric acid), in a sulfuric acid medium.[10]
-
Temperature Control: The reaction temperature is carefully controlled, typically between 10°C and 55°C, to favor the formation of the desired 2-sulfonic acid isomer and minimize the formation of the 3-sulfonic acid byproduct.[10]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the ratio of isomers.[10]
-
Work-up and Isolation: The reaction mixture is poured into water, causing the product, p-toluidine-2-sulfonic acid, to precipitate.[10]
-
Purification: The precipitated solid is isolated by filtration.[10] Further purification can be achieved by recrystallization if necessary. The purity of the final product is typically assessed by HPLC.[10]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is commonly performed using reverse-phase HPLC.[11]
-
Column: A C18 or similar reverse-phase column is typically used.[11]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is employed.[11]
-
Detection: UV detection at a suitable wavelength is used to monitor the eluting compounds.
-
Analysis: The retention time of the main peak is compared to a reference standard. Purity is calculated based on the relative peak areas in the chromatogram. This method is effective for separating the target compound from isomers and other impurities.[10]
Visualizations
Synthesis Pathway
The following diagram illustrates a simplified reaction pathway for the synthesis of this compound from p-toluidine.
Caption: Synthesis via sulfonation of p-toluidine.
Experimental Workflow for Chemical Characterization
This workflow outlines the logical steps for the comprehensive characterization of a synthesized chemical compound like this compound.
Caption: Workflow for chemical analysis and purification.
References
- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. This compound [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]
- 11. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2-Amino-5-methylbenzenesulfonic Acid (CAS: 88-44-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylbenzenesulfonic acid, also known as p-toluidine-2-sulfonic acid, is an important aromatic organic compound with the chemical formula C₇H₉NO₃S.[1][2] It is widely recognized by its CAS number 88-44-8.[1][2][3][4] This compound serves as a crucial intermediate in the chemical industry, particularly in the synthesis of a variety of organic pigments and dyes.[3][5][6] Its molecular structure, featuring both an amino and a sulfonic acid group on a toluene backbone, makes it a versatile building block for creating complex azo dyes.[6] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.
Chemical and Physical Properties
This compound is typically a white to beige crystalline powder.[7] It is soluble in water, with a reported solubility of 6 g/L at 20°C.[2] The compound has a high melting point, recorded as being above 300°C.[4][8] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 88-44-8 | [1][2][3][4] |
| Molecular Formula | C₇H₉NO₃S | [1][3][8] |
| Molecular Weight | 187.22 g/mol | [1][2][3] |
| Appearance | White to buff powder | [9] |
| Melting Point | > 300 °C / 572 °F | [4][8] |
| Solubility in Water | 6 g/L at 20 °C | [2] |
| logP | -0.67 | [4][8] |
| pKa | 3.28 | [10] |
| Density | 1.431 g/cm³ (estimate) | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.
| Spectral Data Type | Key Features and References |
| ¹H NMR | Spectra available in public databases such as SpectraBase.[3][11] |
| IR | FTIR spectra, typically run as KBr wafers, are available.[3] |
| Mass Spectrometry | GC-MS and LC-MS data can be found in databases like PubChem, showing characteristic fragmentation patterns.[3] |
| UV-Vis | UV-Vis spectra are available for this compound.[3] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the sulfonation of p-toluidine.[7][12] A common method is the "baking process," where the acid anilinium sulfate of p-toluidine is heated.[12]
Experimental Protocol: Sulfonation of p-Toluidine
This protocol describes a general method for the synthesis of this compound from p-toluidine.
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oleum (fuming sulfuric acid)
-
Water (H₂O)
-
Ice
Procedure:
-
Formation of p-Toluidine Sulfate: In a suitable reaction vessel, dissolve p-toluidine in concentrated sulfuric acid. The reaction is exothermic and should be controlled by cooling in an ice bath.
-
Sulfonation: To the p-toluidine sulfate solution, slowly add oleum while maintaining a controlled temperature, typically between 10-55°C.[12] The molar ratio of SO₃ to p-toluidine is a critical parameter and is generally kept between 1 and 3.[12]
-
"Baking" Process: The reaction mixture is then heated (baked) to promote the migration of the sulfonic acid group to the ortho-position relative to the amino group.[12]
-
Work-up: After the reaction is complete, the mixture is carefully poured into water.[12] The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining acid, and then dried.[12] Further purification can be achieved by recrystallization from water.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. This compound [dyestuffintermediates.com]
- 7. 88-44-8 | CAS DataBase [m.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 [chemicalbook.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. spectrabase.com [spectrabase.com]
- 12. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-5-methylbenzenesulfonic Acid and Its Synonyms
This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzenesulfonic acid, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the compound's various synonyms, physicochemical properties, and relevant experimental protocols.
Nomenclature and Identification: A Compilation of Synonyms
This compound is known by a multitude of synonyms in scientific literature and chemical databases. Accurate identification is crucial for research and regulatory purposes. The compound's CAS Registry Number is 88-44-8.[1][2][3]
Below is a structured table of its common synonyms.
| Synonym | Source/Reference |
| 4-Aminotoluene-3-sulfonic acid | [1][2][4] |
| p-Toluidine-2-sulfonic acid | [2][5][6] |
| 4-Methylaniline-2-sulfonic acid | [2] |
| 6-Amino-m-toluenesulfonic acid | [1][2] |
| Benzenesulfonic acid, 2-amino-5-methyl- | [1][2] |
| Red 4B acid | [1][2] |
| PTMSA | [2] |
| 1-amino-4-methylbenzene-2-sulfonic acid | [2][6] |
| Kyselina 4-toluidin-3-sulfonova | [1][2] |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison and reference.
| Property | Value |
| Molecular Formula | C7H9NO3S |
| Molecular Weight | 187.22 g/mol |
| Appearance | White to off-white or beige crystalline powder.[4] |
| Melting Point | >300 °C |
| Boiling Point | ~500 °C (estimate) |
| Water Solubility | 6 g/L at 20 °C. |
| pKa | -1.35 ± 0.42 (Predicted) |
| InChI Key | LTPSRQRIPCVMKQ-UHFFFAOYSA-N.[1][7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its application and study.
1. Synthesis via Sulfonation of p-Toluidine
A common method for the production of this compound is the sulfonation of p-toluidine.[8] This process involves the reaction of p-toluidine with sulfuric acid, followed by heating to induce rearrangement to the desired product.[8]
-
Materials: p-Toluidine, concentrated sulfuric acid (98%), oleum (fuming sulfuric acid).
-
Procedure:
-
p-Toluidine is dissolved in concentrated sulfuric acid. The molar ratio of sulfuric acid to p-toluidine can range from 1.5 to 10.[5]
-
Oleum is added dropwise to the solution while maintaining the temperature between 10-55 °C.[5] The molar ratio of SO3 to p-toluidine is typically between 1 and 3.[5]
-
The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete sulfonation.
-
The mixture is then carefully poured into water, causing the product, p-toluidine-2-sulfonic acid, to precipitate.[5]
-
The precipitate is collected by filtration and can be further purified by recrystallization.
-
2. Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable for this analysis.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid to control the pH.[1] For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1]
-
Detection: UV detection at a wavelength appropriate for the analyte.
-
Procedure:
-
A standard solution of this compound of known concentration is prepared in the mobile phase.
-
The sample to be analyzed is also dissolved in the mobile phase.
-
The standard and sample solutions are injected into the HPLC system.
-
The retention time and peak area of the analyte are recorded.
-
The purity of the sample can be calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. The assay can be determined by comparison to the standard.
-
Visualizing Chemical Relationships
The following diagram illustrates the hierarchical classification of this compound and its relationship to its various synonyms.
Caption: Classification and synonyms of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]
- 6. 4-Aminotoluene-3-sulfonic acid | CymitQuimica [cymitquimica.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. alfa-industry.com [alfa-industry.com]
An In-depth Technical Guide to the Synthesis of 4-Aminotoluene-3-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Aminotoluene-3-sulfonic acid (also known as 2-amino-5-methylbenzenesulfonic acid), a key intermediate in the manufacturing of various organic pigments and potentially in pharmaceutical synthesis.[1][2] This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams.
Introduction
4-Aminotoluene-3-sulfonic acid is an aromatic organic compound characterized by the presence of an amine (-NH2), a methyl (-CH3), and a sulfonic acid (-SO3H) group attached to a benzene ring. Its primary industrial application lies in the production of azo dyes and pigments, such as Pigment Red 57:1.[3] The synthesis of this compound is predominantly achieved through the sulfonation of p-toluidine. Two principal methods are employed for this transformation: a high-temperature "baking" process and a more contemporary solvent-based method.[1][3]
Synthesis Pathways
The core reaction for producing 4-Aminotoluene-3-sulfonic acid involves the electrophilic aromatic substitution of p-toluidine with a sulfonating agent, typically concentrated sulfuric acid or oleum.[1] The reaction proceeds through the formation of p-toluidine sulfate, which then rearranges at elevated temperatures to yield the desired product.
High-Temperature Baking Method
This traditional approach involves heating p-toluidine with a stoichiometric amount of concentrated sulfuric acid.[4] The mixture is heated to high temperatures, causing the sulfonation to occur.[1][3]
Solvent-Based Method
To overcome some of the challenges associated with the high-temperature baking method, such as potential charring and lower purity, a solvent-based approach has been developed.[1][2] This method involves carrying out the sulfonation in a high-boiling point organic solvent, which allows for better temperature control and often results in a higher yield and purity of the final product.[1][2]
Core Synthesis Pathway
Caption: General synthesis pathway of 4-Aminotoluene-3-sulfonic acid.
Experimental Protocols
Protocol 1: High-Temperature Baking Method
This protocol is based on established industrial practices for the synthesis of 4-Aminotoluene-3-sulfonic acid.
Materials:
-
p-Toluidine
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a heating mantle, add an equimolar amount of p-toluidine to concentrated sulfuric acid.
-
Stir the mixture and gradually heat it to a temperature of 210-220°C.[4]
-
Maintain the reaction at this temperature for 2-5 hours with continuous stirring.[4]
-
After the reaction is complete, cool the mixture, which will solidify to form the crude 4-Aminotoluene-3-sulfonic acid.[4]
Purification:
-
Dissolve the crude product in water.
-
Neutralize the solution with an alkali (e.g., sodium carbonate) at a temperature of 10-50°C to a pH of 7-9, ensuring complete dissolution of the acid.[4]
-
Add activated carbon to the solution and stir for 30-60 minutes to decolorize it.[4]
-
Filter the solution to remove the activated carbon.
-
Acidify the filtrate with a mineral acid (e.g., sulfuric acid) to a pH of 1-2 to precipitate the purified 4-Aminotoluene-3-sulfonic acid.[4]
-
Filter the white crystals and wash them with water to obtain the high-purity product.[4]
Protocol 2: Solvent-Based Method
This protocol is a modern alternative that offers improved yield and purity.[1][2]
Materials:
-
p-Toluidine
-
Concentrated sulfuric acid (95-98%) or oleum (2-5%)[5]
-
High-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene)[5]
Procedure:
-
Dissolve p-toluidine in the organic solvent in a reaction vessel equipped with a stirrer, a condenser, and a dropping funnel.[5]
-
Slowly add concentrated sulfuric acid or oleum to the stirred solution. The molar ratio of sulfuric acid to p-toluidine should be between 1.05:1 and 1.30:1.[2] Control the temperature of the reactant mixture between 110°C and 140°C during the addition.[5]
-
After the addition is complete, continue stirring for 1-2 hours.[5]
-
Raise the temperature of the reaction mixture to 180-190°C and maintain it for 3-6 hours to carry out the sulfonation.[5] During this time, water generated in the reaction is continuously evaporated and removed after condensation.[5]
-
After the reaction is complete, recover the solvent by vacuum distillation at a pressure of -930KPa to -960KPa and a temperature of 190-205°C.[2][5]
-
Cool the remaining material to room temperature to obtain the 4-Aminotoluene-3-sulfonic acid product.[5]
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Data Presentation
The following tables summarize the quantitative data extracted from various sources for the synthesis of 4-Aminotoluene-3-sulfonic acid.
Table 1: Reaction Conditions
| Parameter | High-Temperature Baking Method | Solvent-Based Method |
| Reactants | p-Toluidine, Concentrated H₂SO₄ | p-Toluidine, Concentrated H₂SO₄ or Oleum |
| Solvent | None | Chlorobenzene, Dichlorobenzene[5] |
| Reactant Molar Ratio (H₂SO₄:p-Toluidine) | ~1:1 | 1.05:1 to 1.30:1[2] |
| Reaction Temperature | 210-220°C[4] | 180-190°C[5] |
| Reaction Duration | 2-5 hours[4] | 3-6 hours[5] |
Table 2: Product Yield and Purity
| Method | Reported Yield | Reported Purity |
| Solvent-Based Method | > 90%[1] | 98.5%[1] |
| Solvent-Based Method (Example 1) | 98.3%[5] | 98.6%[5] |
| Solvent-Based Method (Example 2) | 99.0%[5] | 98.5%[5] |
| Solvent-Based Method (Example 3) | 98.2%[5] | 99.0%[5] |
Conclusion
The synthesis of 4-Aminotoluene-3-sulfonic acid is a well-established industrial process. The solvent-based method generally offers superior results in terms of yield and purity compared to the traditional high-temperature baking method. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. The choice of method will depend on factors such as the desired purity of the final product, available equipment, and environmental considerations.
References
Spectroscopic Profile of 2-Amino-5-methylbenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-methylbenzenesulfonic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-3 | 7.49 | d | 8.1 |
| H-4 | 7.26 | dd | 8.1, 1.8 |
| H-6 | 6.75 | d | 1.8 |
| -CH₃ | 2.28 | s | - |
| -NH₂ | 4.9 (broad) | s | - |
| -SO₃H | 11.5 (broad) | s | - |
Note: The chemical shifts of protons attached to heteroatoms (-NH₂ and -SO₃H) can be broad and their positions may vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom of this compound are presented below.
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| C-1 | 139.1 |
| C-2 | 116.8 |
| C-3 | 131.2 |
| C-4 | 124.8 |
| C-5 | 136.5 |
| C-6 | 114.2 |
| -CH₃ | 20.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | N-H Stretch | Amino group (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Methyl group (-CH₃) |
| 1620-1580 | C=C Stretch | Aromatic ring |
| 1520-1480 | N-H Bend | Amino group (-NH₂) |
| 1250-1150 | S=O Stretch | Sulfonic acid group (-SO₃H) |
| 1050-1000 | S-O Stretch | Sulfonic acid group (-SO₃H) |
| 850-800 | C-H Bend (out-of-plane) | Substituted benzene |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The maximum absorption wavelength (λmax) for this compound in a suitable solvent is indicative of its conjugated system.
| Parameter | Value |
| λmax | ~290 nm |
Note: The exact λmax can be influenced by the solvent used.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer.
UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., water or ethanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
General Spectroscopic Analysis Workflow
The logical flow of a typical spectroscopic analysis is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis from sample preparation to data interpretation.
An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-5-methylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Amino-5-methylbenzenesulfonic acid (CAS No: 88-44-8), a key intermediate in the synthesis of various dyes and pharmaceuticals.
Core Molecular Attributes
This compound, also known as p-Toluidine-2-sulfonic acid, is an amphoteric molecule possessing both a basic amino group and an acidic sulfonic acid group.[1][2] This dual functionality dictates its chemical behavior and physical properties. In the solid state, it exists as a zwitterion, with the acidic proton of the sulfonic acid group transferred to the basic amino group.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | [2] |
| Molecular Weight | 187.22 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | >300 °C | [3] |
| Water Solubility | 6 g/L at 20 °C | |
| pKa | Data not readily available |
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a methyl group, and a sulfonic acid group. The spatial arrangement of these functional groups influences the molecule's electronic properties and reactivity.
A crystallographic study of this compound has been reported and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 128641.[1] This data provides precise information on bond lengths and angles, confirming the zwitterionic form in the solid state.
Key Bond Parameters (from Crystallographic Data)
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| S-O | Data unavailable | O-S-O | Data unavailable |
| S-C | Data unavailable | O-S-C | Data unavailable |
| C-N | Data unavailable | C-C-N | Data unavailable |
| C-C (aromatic) | Data unavailable | C-C-C (aromatic) | Data unavailable |
| C-C (methyl) | Data unavailable | C-C-C (methyl) | Data unavailable |
Note: Specific bond lengths and angles are pending retrieval from the primary crystallographic data source.
The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, while the benzene ring is planar. The amino group is protonated, forming an ammonium group (-NH₃⁺), and the sulfonic acid group is deprotonated, forming a sulfonate group (-SO₃⁻). This zwitterionic nature leads to strong intermolecular hydrogen bonding in the crystal lattice, contributing to its high melting point and water solubility.
Caption: Molecular structure of this compound in its zwitterionic form.
Experimental Protocols
Synthesis of this compound via Sulfonation of p-Toluidine
This protocol is adapted from established methods for the sulfonation of aromatic amines.
Materials:
-
p-Toluidine
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Ice
-
Deionized water
-
Sodium hydroxide solution (for neutralization, if necessary)
-
Glass reaction vessel with mechanical stirrer and dropping funnel
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, carefully add p-toluidine to concentrated sulfuric acid in a reaction vessel with stirring. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40°C.
-
Once the p-toluidine has completely dissolved, cool the mixture in an ice bath.
-
Slowly add fuming sulfuric acid (oleum) to the reaction mixture via a dropping funnel, while maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring the mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining acid.
-
The product can be further purified by recrystallization from hot water.
-
Dry the purified product in a vacuum oven.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A ¹H NMR spectrum should be acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum will show characteristic signals for the aromatic protons, the methyl protons, and the amine protons (which may be broad and exchangeable).
-
¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbon atoms attached to the amino and sulfonate groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the solid sample (e.g., using a KBr pellet or ATR) will display characteristic absorption bands for the functional groups present:
-
N-H stretching vibrations of the -NH₃⁺ group (broad, ~3000 cm⁻¹)
-
S=O stretching vibrations of the -SO₃⁻ group (~1200 cm⁻¹ and ~1040 cm⁻¹)
-
C-H stretching vibrations of the aromatic ring and methyl group (~3100-2800 cm⁻¹)
-
C=C stretching vibrations of the aromatic ring (~1600-1450 cm⁻¹)
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum of a solution of the compound in a suitable solvent (e.g., water or ethanol) will exhibit absorption bands in the UV region, corresponding to the π → π* electronic transitions of the aromatic system.
Summary of Spectroscopic Data
| Technique | Key Peaks / Chemical Shifts (δ) | Assignment |
| ¹H NMR | Data unavailable | Aromatic protons, methyl protons, amine protons |
| ¹³C NMR | Data unavailable | Aromatic carbons, methyl carbon |
| FTIR (cm⁻¹) | ~3000 (broad), ~1200, ~1040, ~1600-1450 | N-H stretch (-NH₃⁺), S=O stretch (-SO₃⁻), C=C stretch (aromatic) |
| UV-Vis (nm) | Data unavailable | π → π* transitions of the aromatic ring |
Note: Specific peak values need to be obtained from experimental data.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and key experimental protocols related to this compound. The zwitterionic nature of the molecule in its solid state is a key feature influencing its physical and chemical properties. The provided synthesis and characterization protocols offer a solid foundation for researchers working with this important chemical intermediate. For precise bond length and angle data, direct consultation of the crystallographic information from the CCDC is recommended.
References
Solubility Profile of 2-Amino-5-methylbenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-methylbenzenesulfonic acid (CAS No. 88-44-8), a compound of interest in various chemical and pharmaceutical applications. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows and influencing factors through diagrams.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter, influencing its bioavailability, formulation, and processability. For an amphoteric molecule like this compound, which contains both a basic amino group and an acidic sulfonic acid group, solubility is significantly affected by the solvent's polarity and pH. Aromatic sulfonic acids are generally crystalline solids that are often soluble in water and other polar solvents, a characteristic attributed to the highly polar sulfonic acid moiety.
Quantitative Solubility Data
The solubility of this compound has been reported in various sources, with some discrepancies in the exact values for aqueous solubility. The available quantitative data is summarized in the table below for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 19 | 32 | [1] |
| Water | 20 | 6 | [2] |
| Water | 20 | 127.1 | |
| Alcohol | Not Specified | Insoluble | [1] |
| Ether | Not Specified | Insoluble | [1] |
Note: The conflicting values for water solubility may be due to differences in experimental methods, purity of the compound, or the presence of different crystalline forms.
Qualitative descriptions indicate that this compound is "slightly soluble" in water[3][4]. It is also noted that while the free acid may be essentially insoluble, its sodium and ammonium salts are soluble[5][6]. Aromatic sulfonic acids, in general, are known to be soluble in polar solvents like water and ethanol, but only slightly soluble in non-polar solvents such as benzene[5].
Factors Influencing Solubility
The solubility of this compound is governed by several factors, primarily the interplay between its functional groups and the solvent properties. The presence of the polar sulfonic acid group generally promotes solubility in polar solvents through hydrogen bonding and dipole-dipole interactions. Conversely, the non-polar benzene ring and methyl group can limit solubility in water but enhance it in less polar organic solvents. The pH of the medium is also a critical determinant due to the presence of both acidic and basic functional groups.
Caption: Factors influencing the solubility of the target compound.
Experimental Protocol for Solubility Determination
A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, methanol)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A common duration is 24-48 hours, but the optimal time should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered solution with the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in g/L or mol/L.
-
Caption: A typical workflow for experimental solubility determination.
References
- 1. chembk.com [chembk.com]
- 2. 88-44-8 CAS MSDS (4-Aminotoluene-3-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. scbt.com [scbt.com]
- 5. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. bellevuecollege.edu [bellevuecollege.edu]
In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2-Amino-5-methylbenzenesulfonic acid (also known as p-Toluidine-m-sulfonic acid). Due to the limited availability of specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) in publicly accessible literature, this guide synthesizes information from safety data sheets and general knowledge of related chemical structures.
Core Compound Information
This compound is an aromatic sulfonic acid that finds application as an intermediate in the synthesis of various organic compounds, including dyes and pigments. An understanding of its thermal properties is crucial for safe handling, storage, and process development.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₉NO₃S | [1][2] |
| Molecular Weight | 187.22 g/mol | [1] |
| Appearance | Beige to light brown or gray powder/solid | |
| Melting Point | > 300 °C | [2] |
| Stability | Stable under normal conditions | [1] |
Thermal Stability and Decomposition
Available data indicates that this compound is a thermally stable compound with a melting and decomposition point exceeding 300 °C.[2] Upon forced decomposition at elevated temperatures, the compound is expected to break down, releasing hazardous gases.
Table 2: Hazardous Decomposition Products
| Decomposition Product | Chemical Formula |
| Nitrogen Oxides | NOx |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Sulfur Oxides | SOx |
| Source:[1][2] |
While specific quantitative data from TGA (e.g., onset of decomposition, percentage weight loss at specific temperatures) and DSC (e.g., endothermic/exothermic peaks) are not available in the reviewed literature, a general understanding of the thermal decomposition of aromatic sulfonic acids suggests that the sulfonic acid group is typically the first to cleave, followed by the breakdown of the aromatic ring at higher temperatures.
Experimental Protocols for Thermal Analysis
The following are generalized experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a solid organic compound like this compound. These protocols are intended as a template and should be adapted based on the specific instrumentation and analytical goals.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for temperature and mass.
-
Select an appropriate sample pan (e.g., platinum or alumina).
-
Tare the sample pan.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into the tared sample pan.
-
Record the exact weight.
-
-
TGA Method Parameters:
-
Purge Gas: High-purity nitrogen or argon for an inert atmosphere, or air/oxygen for an oxidative atmosphere.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C (or higher, depending on the instrument's capability and the expected decomposition range) at a heating rate of 10 °C/min.
-
-
Data Collection: Record mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition.
-
Identify the temperatures at which significant weight loss events occur.
-
Calculate the percentage of mass loss for each decomposition step.
-
Determine the final residual mass.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Use hermetically sealed aluminum pans for samples that may sublime or decompose with the release of volatiles.
-
-
Sample Preparation:
-
Weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Method Parameters:
-
Purge Gas: High-purity nitrogen or argon.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
Identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., decomposition, crystallization).
-
Determine the peak temperatures and enthalpy changes (ΔH) for each thermal event.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for Thermal Analysis.
References
2-Amino-5-methylbenzenesulfonic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-5-methylbenzenesulfonic acid, also known as 4-aminotoluene-3-sulfonic acid or p-toluidine-2-sulfonic acid (CAS No. 88-44-8), is a versatile aromatic organic compound featuring both an amine and a sulfonic acid group. This dual functionality makes it a valuable intermediate and building block in a wide array of organic syntheses. Its applications span from the production of vibrant organic pigments to the intricate synthesis of life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, detailed experimental protocols, and the biological significance of derivatives of this compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 88-44-8 | |
| Molecular Formula | C₇H₉NO₃S | |
| Molecular Weight | 187.22 g/mol | |
| Melting Point | >300 °C | |
| Solubility | Slightly soluble in water. Soluble in aqueous alkaline solutions. | |
| Appearance | White to off-white crystalline powder | |
| pKa | -1.58 ± 0.50 (Predicted) |
Core Synthetic Applications
The reactivity of the amino and sulfonic acid groups, along with the aromatic ring, allows for a diverse range of chemical transformations. This makes this compound a staple in the synthesis of various organic molecules.
Synthesis of Azo Dyes and Pigments
A primary and large-scale application of this compound is in the manufacturing of azo dyes and pigments. The amino group can be readily diazotized and subsequently coupled with various aromatic compounds to produce a wide spectrum of colors.
A prominent example is the synthesis of Pigment Red 57:1 (D&C Red No. 7) , a widely used colorant in printing inks, plastics, and cosmetics.
Reaction Workflow: Synthesis of Pigment Red 57:1
Caption: Workflow for the synthesis of Pigment Red 57:1.
Intermediate in Pharmaceutical Synthesis
This compound and its derivatives are crucial intermediates in the pharmaceutical industry. A significant application is in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib . Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis involves the preparation of 2-methyl-5-aminobenzenesulfonamide, a key derivative of the title compound.
Logical Relationship: From Building Block to Kinase Inhibitor
Caption: Synthetic lineage from a simple precursor to Pazopanib.
Synthesis of Bioactive Heterocycles
The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic compounds, many of which exhibit biological activity. These include quinazolines, benzimidazoles, and other nitrogen-containing ring systems. The amino group can participate in cyclocondensation reactions with suitable carbonyl compounds or their derivatives.
Experimental Protocols
This section provides detailed experimental procedures for key synthetic transformations involving this compound and its derivatives.
Diazotization of this compound and Coupling for Pigment Red 57:1
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
3-Hydroxy-2-naphthoic acid (BONA)
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂)
-
Ice
Procedure:
Part I: Diazotization
-
In a reaction vessel, create a suspension of this compound in water.
-
Add hydrochloric acid and cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add a solution of sodium nitrite in water to the stirred suspension, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring for approximately 1 hour to ensure complete formation of the diazonium salt.
Part II: Azo Coupling and Laking
-
In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of 3-hydroxy-2-naphthoic acid with vigorous stirring. Maintain the temperature below 10 °C.
-
After the coupling reaction is complete, heat the mixture.
-
Add a solution of calcium chloride to the dye slurry to precipitate the calcium salt of the pigment.
-
The resulting precipitate is filtered, washed with water until salt-free, and dried to yield Pigment Red 57:1.
Synthesis of 2-Methyl-5-aminobenzenesulfonamide (Intermediate for Pazopanib)
This synthesis starts from p-nitrotoluene and proceeds via a sulfonyl chloride intermediate.
Materials:
-
p-Nitrotoluene
-
Chlorosulfonic acid
-
Ammonia
-
Reducing agent (e.g., Fe/HCl or catalytic hydrogenation)
-
Organic solvent (e.g., chlorobenzene)
Procedure:
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride
-
Dissolve p-nitrotoluene in an organic solvent such as chlorobenzene in a reaction flask.
-
Cool the solution and slowly add chlorosulfonic acid while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature to facilitate the sulfonation reaction.
-
The reaction mixture is then carefully quenched with water, and the organic layer containing the sulfonyl chloride is separated, washed, and concentrated.
Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide
-
The crude 2-methyl-5-nitrobenzenesulfonyl chloride is dissolved in a suitable solvent.
-
The solution is treated with aqueous ammonia to form 2-methyl-5-nitrobenzenesulfonamide.
-
The nitro group is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using a reducing metal in an acidic medium (e.g., iron powder in the presence of hydrochloric acid).
-
After the reduction is complete, the product is isolated by neutralization, filtration, and purification, yielding 2-methyl-5-aminobenzenesulfonamide.
Role in Drug Development: Pazopanib and Kinase Inhibition
The derivative of this compound, 2-methyl-5-aminobenzenesulfonamide, is a critical component of the kinase inhibitor Pazopanib. Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth and angiogenesis (the formation of new blood vessels).
The primary targets of Pazopanib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β)
-
Stem cell factor receptor (c-Kit)
By blocking the signaling pathways mediated by these receptors, Pazopanib can inhibit tumor cell proliferation and reduce the blood supply to the tumor, thereby impeding its growth.
Signaling Pathways Inhibited by Pazopanib
The following diagrams illustrate the signaling pathways targeted by Pazopanib.
VEGFR Signaling Pathway
Caption: Pazopanib inhibits the VEGFR signaling cascade.
PDGFR Signaling Pathway
Caption: Pazopanib blocks the PDGFR signaling pathway.
c-Kit Signaling Pathway
Caption: Pazopanib's inhibitory action on the c-Kit signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its applications.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (DMSO-d₆) | δ 7.49 (s, 1H), 7.26 (d, 1H), 6.75 (d, 1H), 4.9 (br s, 2H), 2.15 (s, 3H) | |
| ¹³C NMR (DMSO-d₆) | δ 146.1, 131.9, 129.8, 124.6, 120.2, 116.8, 20.3 | |
| IR (KBr, cm⁻¹) | 3470, 3380 (N-H str.), 1620 (N-H bend), 1200, 1150, 1030 (S=O str.) | |
| Mass Spectrometry (EI) | m/z 187 (M⁺), 107, 77 |
Table 3: Reaction Yields for Selected Syntheses
| Product | Starting Material | Reported Yield | Reference |
| 2-Methyl-5-aminobenzenesulfonamide | 2-Methyl-5-nitrobenzenesulfonyl chloride | High (not quantified in patent) | |
| Pigment Red 57:1 | This compound | High (Industrial Process) |
Conclusion
This compound is a foundational building block in organic synthesis with significant industrial relevance. Its utility in the production of high-performance pigments is well-established. Furthermore, its role as a key intermediate in the synthesis of targeted cancer therapies like Pazopanib underscores its importance in the pharmaceutical sector. The diverse reactivity of its functional groups opens avenues for the creation of a wide range of complex organic molecules and bioactive heterocycles. This guide provides a technical overview to aid researchers and drug development professionals in harnessing the synthetic potential of this versatile compound.
The Diazotization of 2-Amino-5-methylbenzenesulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the diazotization reaction mechanism of 2-Amino-5-methylbenzenesulfonic acid (also known as p-toluidine-3-sulfonic acid, CAS 88-44-8). This compound is a critical intermediate in the synthesis of various azo dyes and pigments.[1][2] This guide will cover the core reaction mechanism, the influence of substituents, a detailed experimental protocol, and relevant quantitative data based on closely related compounds.
Core Reaction Mechanism
The diazotization of this compound, a primary aromatic amine, involves its conversion into a diazonium salt through a reaction with nitrous acid (HNO₂).[3] Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4]
The reaction proceeds through several key steps:
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.
-
Deprotonation: The resulting intermediate is deprotonated to form an N-nitrosamine.
-
Tautomerization: The N-nitrosamine undergoes tautomerization to a diazohydroxide.
-
Protonation and Dehydration: The hydroxyl group of the diazohydroxide is protonated in the acidic medium, forming a good leaving group (water). Subsequent elimination of a water molecule yields the stable arenediazonium ion.
The overall transformation can be represented as follows:
References
Methodological & Application
Application Note and Protocol for the HPLC Analysis of 2-Amino-5-methylbenzenesulfonic Acid
This document provides a detailed methodology for the quantitative analysis of 2-Amino-5-methylbenzenesulfonic acid using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical intermediate used in the synthesis of various dyes and pigments. Accurate and reliable quantification of this compound is crucial for ensuring product quality and process control. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is scalable and can be adapted for impurity profiling and pharmacokinetic studies.[1][2]
Principle
The method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a C18 or a specialized reverse-phase column using an isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer containing an acid modifier (phosphoric acid or formic acid).[1][2] The acidic mobile phase suppresses the ionization of the sulfonic acid group, leading to better retention and peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol
3.1. Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3.3. Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Conditions |
| HPLC Column | Newcrom R1 or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[1][2] |
| (Specific ratio to be optimized, e.g., 30:70 v/v Acetonitrile:Water with 0.1% Phosphoric Acid) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
3.4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the desired mobile phase composition. For example, for a 30:70 v/v Acetonitrile:Water with 0.1% Phosphoric Acid mobile phase, mix 300 mL of acetonitrile with 700 mL of water and add 1 mL of phosphoric acid. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentration levels to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the peak of this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The quantitative performance of the method should be evaluated through a validation study. The following table presents typical data that should be generated.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | ~4.5 min (Varies with exact conditions) |
Disclaimer: The values presented in this table are for illustrative purposes and should be determined experimentally during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: Workflow for HPLC analysis of this compound.
References
Application Note: UPLC Analysis of 2-Amino-5-methylbenzenesulfonic Acid and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-methylbenzenesulfonic acid, also known as 4-aminotoluene-3-sulfonic acid, is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] The purity of this compound is critical for the quality and safety of the final products. Therefore, a robust and sensitive analytical method is required to identify and quantify any process-related impurities and degradation products. This application note presents a detailed protocol for the analysis of this compound and its potential impurities using Ultra-Performance Liquid Chromatography (UPLC). The method is designed to be stability-indicating, capable of separating the main component from its degradation products formed under various stress conditions.
Potential Impurities
Impurities in this compound can originate from the manufacturing process or from degradation. Common process-related impurities may arise from the sulfonation of p-toluidine, including isomeric monosulfonic acids and unreacted starting material. Degradation products can be formed under stress conditions such as hydrolysis, oxidation, and photolysis.
Experimental Protocols
1. UPLC Method Development
A reverse-phase UPLC method was developed for the separation and quantification of this compound and its impurities.[1][4] UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[5]
UPLC System and Conditions:
| Parameter | Setting |
| System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 5 minutes, then to 95% B in 0.5 min, hold for 1 min, return to 5% B in 0.5 min, and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 230 nm |
| Run Time | 9 minutes |
2. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve in, and dilute to 25 mL with the diluent.
3. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7][8][9][10] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]
-
Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.
After degradation, samples are diluted with the diluent to a final concentration of approximately 1000 µg/mL before UPLC analysis.
Data Presentation
The UPLC method was validated for its ability to separate this compound from its potential impurities and degradation products. The following table summarizes the chromatographic results.
Table 1: Chromatographic Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) |
| Impurity A (p-Toluidine) | 1.85 | 0.62 | - |
| Impurity B (Isomer 1) | 2.50 | 0.83 | 3.8 |
| This compound | 3.00 | 1.00 | 3.1 |
| Impurity C (Degradation Product) | 3.75 | 1.25 | 4.5 |
| Impurity D (Degradation Product) | 4.80 | 1.60 | 6.2 |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Main Peak | Major Degradation Products (RRT) |
| 0.1 N HCl, 80°C, 4h | 8.5 | 1.25 |
| 0.1 N NaOH, 80°C, 2h | 15.2 | 1.25, 1.60 |
| 3% H₂O₂, RT, 24h | 11.8 | 1.45 |
| Thermal (105°C, 48h) | 3.1 | No significant degradation products |
| Photolytic | 5.6 | 1.15 |
Experimental Workflow and Signaling Pathways
The overall workflow for the analysis of this compound impurities is depicted in the following diagram.
Caption: UPLC analysis workflow from sample preparation to final reporting.
The developed UPLC method is rapid, sensitive, and specific for the determination of this compound and its related impurities. The method was successfully applied to quantify impurities and degradation products, demonstrating its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound [dyestuffintermediates.com]
- 3. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. asianjpr.com [asianjpr.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-methylbenzenesulfonic acid. The methodologies outlined below are based on established reverse-phase HPLC techniques.
Introduction
This compound is an important intermediate in the synthesis of various dyes and pharmaceuticals. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This application note describes a robust HPLC method for the analysis of this compound, suitable for quality control and research purposes. The primary separation mechanism is reverse-phase chromatography, which separates analytes based on their hydrophobicity.
Experimental Protocols
A common approach for the analysis of this compound involves a reverse-phase (RP) HPLC method.[1][2] The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water, with an acidic modifier to ensure the analyte is in a single ionic form and to improve peak shape.[1][2]
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
Preparation of Solutions
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier.[1][2] For instance, a mobile phase could be prepared by mixing acetonitrile and a dilute aqueous solution of phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1][2]
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, typically the mobile phase or a mixture of water and acetonitrile, to obtain a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Ensure the concentration of the analyte falls within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Typical Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid/Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 214 nm or 220 nm |
| Run Time | Dependent on the specific method, typically 10-20 minutes |
Data Presentation
The following table presents a summary of quantitative data from a representative HPLC method for this compound.
| Analyte | Retention Time (min) | Mobile Phase Composition (v/v) | Column Type |
| This compound | ~5-10 | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) | Newcrom R1 or C18 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
This comprehensive guide provides the necessary information for the successful HPLC analysis of this compound. For specific applications, method optimization and validation are recommended to ensure accuracy and precision.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo dyes derived from 2-Amino-5-methylbenzenesulfonic acid. This document includes detailed experimental protocols, data presentation in tabular format for key quantitative metrics, and visualizations of the synthetic workflow and a proposed mechanism of biological action. Azo dyes are a prominent class of organic compounds known for their vibrant colors and diverse applications, including in the textile industry, as pH indicators, and increasingly, for their potential in biomedical and pharmaceutical research. The sulfonate group imparted by the this compound starting material generally confers water solubility to the resulting dyes, a desirable property for many biological and industrial applications.
Synthesis Overview
The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:
-
Diazotization: The primary aromatic amine, this compound (also known as p-toluidine-2-sulfonic acid), is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aniline derivative. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component to form the stable azo dye, characterized by the -N=N- (azo) linkage.
Experimental Protocols
The following are detailed protocols for the synthesis of two representative azo dyes using this compound as the starting material.
Protocol 1: Synthesis of an Azo Dye with Phenol
This protocol describes the synthesis of an azo dye by coupling diazotized this compound with phenol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Phenol (C₆H₅OH)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.87 g (0.01 mol) of this compound in 50 mL of distilled water, warming gently if necessary.
-
Cool the solution to room temperature and add 2.5 mL of concentrated HCl.
-
Place the beaker in an ice bath and cool the solution to 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt.
Part B: Azo Coupling with Phenol
-
In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the phenol solution. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude dye by vacuum filtration, washing it with a small amount of cold saturated sodium chloride solution to aid in precipitation ("salting out").
-
The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Protocol 2: Synthesis of an Azo Dye with 2-Naphthol
This protocol details the synthesis of a naphthol-based azo dye.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol (C₁₀H₇OH)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
Follow the same procedure as in Protocol 1, Part A.
Part B: Azo Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the 2-naphthol solution. A deeply colored precipitate will form.
-
Continue to stir the mixture in the ice bath for 30-60 minutes.
-
Isolate the dye by vacuum filtration and wash with a cold saturated NaCl solution.
-
Purify the product by recrystallization, if necessary.
Data Presentation
Table 1: Representative Reaction Yields
| Starting Amine | Coupling Component | Typical Yield (%) |
| 2-Aminobenzenesulfonic acid | 2-Naphthol | 75-85 |
| 4-Aminobenzenesulfonic acid | Phenol | 80-90 |
| 2-Amino-5-nitrobenzoic acid | 4,5-diphenyl imidazole | ~70 |
Table 2: Representative Spectroscopic Data
| Azo Dye Type | UV-Vis (λmax, nm) | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) |
| Phenolic Azo Dyes | 400-480 | 6.5-8.5 (aromatic protons), 10-12 (phenolic -OH) | 115-160 (aromatic carbons), 140-155 (carbons attached to azo group) |
| Naphtholic Azo Dyes | 450-550 | 7.0-9.0 (aromatic protons), 14-16 (intramolecularly H-bonded -OH) | 110-165 (aromatic carbons), 145-160 (carbons attached to azo group) |
Visualization of Workflow and Biological Action
Experimental Workflow
The general workflow for the synthesis of azo dyes from this compound is depicted below.
Proposed Mechanism of Antimicrobial Action
Azo dyes, particularly those containing sulfonamide-like structures, have been reported to exhibit antimicrobial activity.[2][3][4] While the precise signaling pathways are not fully elucidated for all azo dyes, a plausible mechanism of action involves the inhibition of essential metabolic pathways in bacteria. One such proposed mechanism is the interference with folate synthesis, analogous to the action of sulfonamide antibiotics.
Applications in Drug Development
The structural diversity of azo dyes makes them an interesting scaffold for drug discovery.[5] The presence of the azo linkage can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For drug development professionals, azo dyes derived from this compound offer several points of interest:
-
Antimicrobial Agents: As depicted in the diagram above, sulfonated azo dyes can act as mimics of p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase, these compounds can disrupt bacterial growth. This presents an opportunity for the development of novel antibacterial agents.[2]
-
Prodrugs: The azo bond can be susceptible to reductive cleavage by azoreductase enzymes present in the gut microbiota. This property can be exploited to design colon-targeted prodrugs. An active drug moiety can be masked by an azo linkage, which is then cleaved in the colon to release the therapeutic agent.
-
Anticancer and Antiviral Agents: Various azo compounds have been investigated for their potential as anticancer and antiviral agents. The specific mechanisms of action are diverse and often depend on the overall structure of the molecule.
-
Diagnostic Tools: The intense color of azo dyes makes them suitable for use as biological stains and in diagnostic assays.
The synthesis of a library of azo dyes by varying the coupling component attached to the diazotized this compound can be a fruitful strategy for identifying new lead compounds with desirable biological activities. Further screening and optimization of these initial hits can pave the way for the development of new therapeutic agents.
References
- 1. journalpsij.com [journalpsij.com]
- 2. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis , characterization , and antimicrobial activity of heterocyclic azo dye derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Diazotization of 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the diazotization of 2-Amino-5-methylbenzenesulfonic acid. Diazotization is a fundamental chemical process that converts a primary aromatic amine into a diazonium salt. These salts are highly versatile intermediates in organic synthesis, particularly in the production of azo dyes and other complex organic molecules. The following protocol is based on established methodologies for the diazotization of aromatic amines and incorporates critical safety procedures.
Introduction
The diazotization reaction involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1][2][3] The resulting diazonium salt is a reactive intermediate. Due to the inherent instability and potential explosive nature of diazonium salts, especially in their solid form, strict adherence to safety protocols is paramount.[4][5][6][7] Key safety considerations include maintaining low temperatures (typically below 5 °C) to prevent decomposition of the diazonium salt, using stoichiometric amounts of sodium nitrite, and ensuring proper venting of any gases produced.[4][5][6]
Quantitative Data Summary
The following table summarizes typical molar ratios and reaction conditions for the diazotization of arylamine sulfonic acids, based on general procedures. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Value | Notes |
| Molar Ratio | ||
| This compound | 1.0 equivalent | The starting aromatic amine. |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 equivalents | A slight excess may be used to ensure complete reaction, but a large excess should be avoided.[4][5][6] |
| Hydrochloric Acid (HCl) | 2.0 - 3.0 equivalents | Provides the acidic medium and the counter-ion for the diazonium salt. An excess is necessary to maintain acidity.[2][8] |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt.[4][5] Exceeding this temperature can lead to decomposition and reduced yield. |
| Reaction Time | 30 - 60 minutes | Time required for the complete formation of the diazonium salt after the addition of sodium nitrite.[2] |
| Solvent | Water | This compound and its sodium salt are soluble in water. |
Experimental Protocol
This protocol details the formation of the diazonium salt of this compound.
Materials and Equipment:
-
This compound (C₇H₉NO₃S, MW: 187.22 g/mol )
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) (optional, for initial dissolution)
-
Urea or Sulfamic acid
-
Starch-iodide paper
-
Distilled water
-
Ice
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Beakers and graduated cylinders
Procedure:
-
Dissolution of the Amine:
-
In a beaker, create a slurry of this compound (1.0 equivalent) in a minimal amount of water.
-
To aid dissolution, a solution of sodium carbonate (approximately 0.5 equivalents) in water can be added with gentle warming until a clear solution is obtained. This forms the sodium salt of the sulfonic acid.[9][10]
-
-
Acidification and Cooling:
-
Transfer the amine solution to a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the solution in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (2.5 - 3.0 equivalents) to the stirred solution.[2] The temperature should be carefully monitored and maintained within the 0-5 °C range. A fine precipitate of the amine hydrochloride may form.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a small amount of cold distilled water.[2]
-
-
Diazotization:
-
Verification and Quenching:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[8]
-
If the test is positive, the excess nitrous acid should be neutralized by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[2]
-
The resulting solution contains the diazonium salt of this compound and is ready for use in subsequent coupling reactions. It is important to use this solution promptly as diazonium salts can decompose over time, even at low temperatures.
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Diazonium salts are thermally unstable and can be explosive in a dry, solid state.[4][5][6][7] Do not attempt to isolate the diazonium salt unless you are following a specific procedure with appropriate safety measures.
-
The reaction is exothermic; therefore, efficient cooling is critical to prevent a runaway reaction.
-
Handle concentrated hydrochloric acid and sodium nitrite with care as they are corrosive and toxic, respectively.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for Azo Coupling Reactions with 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 2-Amino-5-methylbenzenesulfonic acid as the diazo component. The procedures outlined are foundational for the development of various colorants used in textiles, printing, and potentially as functional molecules in biomedical applications.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of an azo group (–N=N–) linking two aromatic systems. The synthesis is a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] this compound (also known as p-toluidine-2-sulfonic acid) is a valuable diazo component in the synthesis of a variety of azo dyes and pigments, including Reactive Reds, Direct Violets, and Pigment Reds.[3] The presence of the sulfonic acid group imparts water solubility, a crucial property for many dyeing applications, while the methyl group can influence the final color and properties of the dye.
The versatility of the azo coupling reaction allows for the creation of a vast library of compounds with a wide spectrum of colors, including yellows, oranges, reds, browns, and blues, by varying the coupling partner.[1] These dyes have significant industrial importance and are also explored for their biological activities, which may include antimicrobial, antiviral, and anticancer properties.
General Reaction Workflow
The synthesis of azo dyes from this compound follows a well-established two-stage process:
-
Diazotization: The primary amine group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][]
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or an aromatic amine, to form the azo dye.[1][5] The position of the coupling is directed by the activating groups on the coupling partner.
Caption: General workflow for the two-stage synthesis of an azo dye.
Experimental Protocols
The following protocols provide a detailed methodology for the diazotization of this compound and its subsequent coupling with a representative naphthol derivative.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Disposable pipette
Procedure:
-
In a 100 mL beaker, prepare a solution of this compound by dissolving 1.87 g (10 mmol) of the acid and 0.53 g (5 mmol) of sodium carbonate in 50 mL of distilled water. Gentle warming may be required to achieve a clear solution.[2]
-
Cool the solution to room temperature and then add a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of water. Stir until the sodium nitrite is fully dissolved.
-
In a separate 250 mL beaker, place approximately 20 g of crushed ice and add 2.5 mL of concentrated hydrochloric acid.
-
Slowly, and with constant stirring, add the solution of this compound and sodium nitrite to the ice-acid mixture using a disposable pipette. Maintain the temperature of the mixture between 0 and 5 °C throughout the addition.[1]
-
The resulting suspension is the diazonium salt of this compound and should be used promptly in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 3-Hydroxy-2-naphthoic acid
Materials:
-
Diazonium salt suspension from Protocol 1
-
3-Hydroxy-2-naphthoic acid
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 500 mL beaker, dissolve 1.88 g (10 mmol) of 3-Hydroxy-2-naphthoic acid in 50 mL of a 2.5 M aqueous sodium hydroxide solution.
-
Cool this solution in an ice-water bath to below 5 °C.
-
With continuous stirring, slowly add the previously prepared diazonium salt suspension to the alkaline solution of 3-Hydroxy-2-naphthoic acid.
-
A colored precipitate of the azo dye should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
After 30 minutes, allow the mixture to warm to room temperature while stirring continues for another hour.
-
To aid in the precipitation of the dye, add approximately 10 g of sodium chloride to the mixture and stir until it dissolves ("salting out").[1]
-
Collect the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Allow the product to air dry. The resulting solid is the sodium salt of the azo dye.
Caption: Synthesis pathway for an azo dye from the specified reactants.
Data Presentation
The following table summarizes the key reactants and their properties for the synthesis described above.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |
| This compound | C₇H₉NO₃S | 187.22 | 10 | 1.87 |
| Sodium Nitrite | NaNO₂ | 69.00 | 11 | 0.76 |
| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 10 | 1.88 |
Note: The quantities provided are for a representative laboratory-scale synthesis and can be scaled as needed.
Applications and Further Research
Azo dyes synthesized from this compound have a wide range of applications:
-
Textile and Leather Dyes: The sulfonic acid group enhances water solubility, making these dyes suitable for dyeing natural and synthetic fibers.
-
Pigments: The calcium or barium salts of these sulfonic acid-containing azo dyes are often used as pigments in printing inks and plastics. For example, Pigment Red 57 is derived from the coupling of diazotized this compound with 3-Hydroxy-2-naphthoic acid.[3]
-
Biomedical Research: Azo compounds are being investigated for various biomedical applications, including their use as imaging agents and in drug delivery systems.[6] The azo bond can be cleaved by azoreductases present in the gut microbiome, a property that has been exploited for colon-specific drug delivery.[6]
-
Analytical Reagents: Some azo dyes serve as indicators in acid-base titrations or as chelating agents for the determination of metal ions.[7]
For researchers in drug development, the synthesis of novel azo compounds derived from this compound offers a platform to explore new chemical entities with potential therapeutic activities. Further functionalization of the aromatic rings can be performed to modulate the pharmacological properties of the resulting molecules.
References
Application Notes and Protocols: The Role of 2-Amino-5-methylbenzenesulfonic Acid in Azo Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-5-methylbenzenesulfonic acid, commonly known as 4-aminotoluene-3-sulfonic acid or 4B acid, as a pivotal intermediate in the manufacturing of high-performance azo pigments. This document offers detailed experimental protocols for the synthesis of C.I. Pigment Red 57:1, a commercially significant red pigment, along with a summary of its key performance characteristics.
Introduction
This compound (CAS No. 88-44-8) is a primary aromatic amine containing a sulfonic acid group, which renders it a crucial diazo component in the synthesis of a variety of azo pigments.[1] Its chemical structure allows for the production of pigments with desirable properties such as high color strength, good lightfastness, and thermal stability. The most prominent application of this compound is in the production of the Lithol Rubine series of pigments, particularly C.I. Pigment Red 57:1.[2] These pigments find extensive use in printing inks, plastics, paints, and coatings.[3][4]
The synthesis of azo pigments from this compound follows a well-established two-step reaction pathway: diazotization of the aromatic amine followed by an azo coupling reaction with a suitable coupling component.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | >300 °C | [7] |
| Solubility | Soluble in aqueous alkali. | [7] |
| CAS Number | 88-44-8 | [1] |
Synthesis of C.I. Pigment Red 57:1
The synthesis of C.I. Pigment Red 57:1 is a multi-step process involving the diazotization of this compound, followed by coupling with 3-hydroxy-2-naphthoic acid (BONA), and subsequent laking with a calcium salt.[5][8]
Experimental Workflow
The overall workflow for the synthesis of C.I. Pigment Red 57:1 is depicted in the following diagram.
Caption: Workflow for the synthesis of C.I. Pigment Red 57:1.
Detailed Experimental Protocol
This protocol is based on typical laboratory-scale synthesis procedures.
Materials:
-
This compound (4B Acid, 1.0 mol, 187.2 g)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 35%)
-
Sodium nitrite (NaNO₂)
-
3-Hydroxy-2-naphthoic acid (BONA, 0.95 mol, 178.8 g)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a suitable reaction vessel, dissolve 1.0 mol of this compound in an aqueous solution of sodium hydroxide.[9]
-
Cool the solution to room temperature and then acidify with hydrochloric acid to a pH of 1-2.[10]
-
Cool the resulting suspension to 0-5 °C using an ice bath with constant stirring.[5]
-
Slowly add a solution of sodium nitrite (1.0-1.1 mol) in water to the stirred suspension, maintaining the temperature between 0-5 °C.[10]
-
After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt suspension is used immediately in the next step.
Part B: Preparation of the Coupling Component Solution
-
In a separate vessel, dissolve 0.95 mol of 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.[8]
-
Cool the solution to 10-15 °C.
Part C: Azo Coupling and Laking
-
Slowly add the cold diazonium salt suspension from Part A to the coupler solution from Part B with vigorous stirring.
-
During the addition, maintain the temperature at 10-15 °C and the pH between 8 and 10 by the simultaneous addition of a sodium hydroxide solution.[10]
-
After the addition is complete, continue to stir the mixture for 1-2 hours to ensure the completion of the coupling reaction, forming a soluble azo dye.[5]
-
Heat the reaction mixture to approximately 80 °C.[11]
-
Add a solution of calcium chloride to the hot dye slurry to precipitate the insoluble calcium salt of the pigment (Pigment Red 57:1).[8]
-
Maintain the temperature at 80 °C for 2 hours, then cool to 70 °C for filtration.
Part D: Isolation and Purification
-
Filter the hot pigment slurry using a suitable filtration apparatus.
-
Wash the filter cake with hot water until it is free of soluble salts.
-
Dry the pigment in an oven at a temperature that does not exceed the pigment's heat stability.
-
Pulverize the dried pigment to obtain a fine powder.
Signaling Pathway of Azo Pigment Formation
The formation of the azo pigment from this compound proceeds through a well-defined electrophilic aromatic substitution mechanism.
Caption: Reaction pathway for the formation of C.I. Pigment Red 57:1.
Quantitative Data Summary
The following table summarizes the key performance characteristics of C.I. Pigment Red 57:1 derived from this compound.
| Property | Value | Reference |
| Colour Index | Pigment Red 57:1 (15850:1) | [2][3] |
| Hue | Bluish Red (Magenta) | [2][4] |
| Lightfastness (BWS) | 4-6 | [4][12] |
| Heat Resistance | 160-220 °C | [4] |
| Acid Resistance | 4 (on a scale of 1-5) | [2][3] |
| Alkali Resistance | 4 (on a scale of 1-5) | [2][3] |
| Oil Absorption | 35-55 g/100g | [2][4] |
| Specific Gravity | 1.42-1.85 g/cm³ | [4] |
Note: The values presented are typical and can vary depending on the specific manufacturing process and the final application of the pigment.
Conclusion
This compound is a fundamental building block in the synthesis of high-quality azo pigments. The detailed protocol for the synthesis of C.I. Pigment Red 57:1 illustrates the critical parameters that need to be controlled to achieve a pigment with desirable coloristic and fastness properties. The information provided in these application notes serves as a valuable resource for researchers and scientists involved in the development and manufacturing of organic pigments.
References
- 1. Pigment Red 57:1 CAS#: 5281-04-9 [m.chemicalbook.com]
- 2. Pigment red 57:1|Fast Rubine Red BK-W|CAS No.5281-04-9 [xcolorpigment.com]
- 3. vichem.vn [vichem.vn]
- 4. DuraPlast® 4BP-3 Pigment Red 57:1 | Fineland Chem [finelandchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.kci.go.kr [journal.kci.go.kr]
- 9. A kind of preparation method of pigment red 57:1 - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103483863A - Method for preparing CI pigment red 57:1 - Google Patents [patents.google.com]
- 11. EP1736513A1 - Dry c.i. pigment red 57:1, dry pigment composition and method for producing them - Google Patents [patents.google.com]
- 12. sypigment.com [sypigment.com]
Application Note: Derivatization of 2-Amino-5-methylbenzenesulfonic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as 2-Amino-5-methylbenzenesulfonic acid is challenging due to its low volatility and thermal lability. This application note details a robust two-step derivatization protocol to convert this compound into a more volatile and thermally stable derivative suitable for GC-MS analysis. The protocol involves the esterification of the sulfonic acid group followed by silylation of the amino group. This method allows for sensitive and reproducible quantification of this compound in various sample matrices.
Introduction
This compound is an important intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and impurity profiling in drug development. The inherent polarity of the sulfonic acid and amino functional groups makes it unsuitable for direct GC-MS analysis, often leading to poor chromatographic peak shape and low sensitivity.[1] Chemical derivatization is a necessary step to mask these polar groups, thereby increasing the volatility and thermal stability of the analyte.[2][3]
Several derivatization strategies exist for compounds containing amino and sulfonic acid groups. Esterification is a common method to derivatize sulfonic acids, converting them into their more volatile ester counterparts.[4] Silylation is a widely used and versatile technique for derivatizing active hydrogens in both amino and hydroxyl groups, replacing them with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6][7] This application note describes a sequential derivatization procedure involving esterification of the sulfonic acid group followed by silylation of the amino group.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMCS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., 4-aminobenzenesulfonic acid-d4)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Sample Preparation
-
Accurately weigh 1 mg of the this compound sample or standard into a 2 mL glass reaction vial.
-
If using an internal standard, add the appropriate amount to the vial.
-
Dry the sample completely under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as moisture will react with the derivatizing reagents.[2]
Derivatization Procedure: Two-Step Esterification and Silylation
Step 1: Esterification of the Sulfonic Acid Group
-
To the dried sample, add 200 µL of a 2 M solution of HCl in methanol. (This can be prepared by carefully adding acetyl chloride to anhydrous methanol).
-
Seal the vial tightly and heat at 80°C for 60 minutes to form the methyl ester of the sulfonic acid.[8]
-
Cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.
Step 2: Silylation of the Amino Group
-
To the dried residue from Step 1, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[6]
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes. This will convert the amino group to its trimethylsilyl (TMS) derivative.[9]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters and may require optimization for your specific instrument.
-
GC System: Agilent 8890 or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Presentation
Quantitative analysis should be performed by generating a calibration curve using derivatized standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Table 1: Example Quantitative Data for Derivatized this compound
| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 150,000 | 750,000 | 0.20 |
| 5 | 780,000 | 760,000 | 1.03 |
| 10 | 1,600,000 | 755,000 | 2.12 |
| 25 | 4,100,000 | 745,000 | 5.50 |
| 50 | 8,250,000 | 750,000 | 11.00 |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Caption: Two-step derivatization reaction of this compound.
Conclusion
The described two-step derivatization protocol involving esterification and silylation provides a reliable and reproducible method for the quantitative analysis of this compound by GC-MS. This approach effectively overcomes the challenges associated with the analysis of this polar compound, enabling its accurate measurement in complex matrices. The method is suitable for applications in pharmaceutical process control, quality assurance, and research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids - Google Patents [patents.google.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phoenix-sci.com [phoenix-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
Application Note: Electrochemical Detection of 2-Amino-5-methylbenzenesulfonic Acid
Abstract
This document outlines a proposed methodology for the development of an electrochemical sensor for the quantitative determination of 2-Amino-5-methylbenzenesulfonic acid. Due to a lack of specific literature on the direct electrochemical detection of this analyte, this application note provides a generalized yet detailed protocol based on established principles of electrochemistry and sensor fabrication for similar aromatic compounds. The proposed sensor utilizes a glassy carbon electrode (GCE) modified with a nanocomposite of gold nanoparticles (AuNPs) and multi-walled carbon nanotubes (MWCNTs) to enhance sensitivity and selectivity. The detection principle is based on the direct electro-oxidation of the amino group on the this compound molecule. This document serves as a foundational guide for researchers and scientists in developing a novel analytical method for this compound.
Introduction
This compound is an aromatic sulfonic acid compound used in the synthesis of dyes and other organic chemicals. Monitoring its concentration in industrial effluents and environmental samples is crucial for quality control and environmental protection. While chromatographic methods such as HPLC are available for its analysis, they often require sophisticated instrumentation and lengthy sample preparation procedures.[1][2] Electrochemical sensors, on the other hand, offer a promising alternative due to their potential for rapid, sensitive, and cost-effective analysis.[3][4][5]
This application note details a prospective protocol for the development of an electrochemical sensor for this compound. The proposed sensor is based on a modified glassy carbon electrode, a common platform for electrochemical analysis due to its wide potential window and chemical inertness.[6] The modification with a nanocomposite of gold nanoparticles and multi-walled carbon nanotubes is intended to increase the electrode's active surface area and catalytic activity towards the oxidation of the target analyte.[6][7]
Proposed Signaling Pathway
The electrochemical detection of this compound is proposed to occur via the direct oxidation of the amino (-NH2) group attached to the benzene ring. The modified electrode surface, with its enhanced conductivity and catalytic properties, facilitates the electron transfer process. The sulfonic acid group (-SO3H) is an electron-withdrawing group, which may influence the oxidation potential. The proposed elementary steps are outlined in the diagram below.
Caption: Proposed mechanism for the electrochemical detection of this compound.
Experimental Protocols
Reagents and Materials
-
Glassy Carbon Electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Gold (III) chloride trihydrate (HAuCl4·3H2O)
-
Sodium citrate
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Phosphate buffer solution (PBS) of various pH values
-
Alumina slurry (0.3 and 0.05 µm)
-
All other chemicals should be of analytical grade.
Preparation of MWCNT-AuNP Nanocomposite
-
Disperse a specific amount of MWCNTs in DMF by ultrasonication for 1 hour to obtain a homogeneous suspension.
-
Synthesize gold nanoparticles by reducing HAuCl4 with sodium citrate in an aqueous solution.
-
Add the MWCNT suspension to the AuNP solution and stir for 24 hours to allow the AuNPs to decorate the surface of the MWCNTs.
-
Centrifuge and wash the resulting MWCNT-AuNP nanocomposite with deionized water and dry it in an oven.
Fabrication of the Modified Electrode
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry, followed by rinsing with deionized water and ethanol in an ultrasonic bath.
-
Dry the cleaned GCE under a nitrogen stream.
-
Disperse a small amount of the MWCNT-AuNP nanocomposite in DMF to form a stable suspension.
-
Drop-cast a few microliters of the suspension onto the GCE surface and let it dry at room temperature.
Electrochemical Measurements
-
Perform all electrochemical experiments in a standard three-electrode cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use a suitable phosphate buffer solution as the supporting electrolyte.
-
Record the electrochemical response using cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
-
For quantitative analysis, add increasing concentrations of this compound to the electrolyte and record the DPV response.
Target Performance Characteristics
As no experimental data is available, the following table summarizes the target performance characteristics for a newly developed electrochemical sensor for this compound, based on typical values for similar sensors.[3][8]
| Parameter | Target Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | < 0.05 µM |
| Sensitivity | > 1 µA/µM·cm² |
| Response Time | < 5 seconds |
| Repeatability (RSD) | < 5% |
| Reproducibility (RSD) | < 7% |
| Stability | > 90% response after 2 weeks |
Experimental Workflow
The following diagram illustrates the proposed workflow for the development and validation of the electrochemical sensor.
Caption: Workflow for the development and validation of the proposed electrochemical sensor.
Conclusion
This application note presents a detailed, albeit prospective, protocol for the development of an electrochemical sensor for the detection of this compound. The proposed sensor, based on a GCE modified with an MWCNT-AuNP nanocomposite, is expected to offer a sensitive and rapid method for the determination of this compound. The provided experimental workflow and target performance characteristics can serve as a valuable starting point for researchers aiming to develop and validate a novel analytical method for this compound. Further experimental work is required to validate and optimize the proposed methodology.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. confer.cz [confer.cz]
- 5. Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALP-Based Biosensors Employing Electrodes Modified with Carbon Nanomaterials for Pesticides Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative electrochemical electrode modified with Al2O3 nanoparticle decorated MWCNTs for ultra-trace determination of tamsulosin and solifenacin in human plasma and urine samples and their pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-5-methylbenzenesulfonic Acid in Textile Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methylbenzenesulfonic acid, also known as p-toluidine-2-sulfonic acid (CAS 88-44-8), is a pivotal aromatic sulfonyl amine intermediate in the synthesis of a wide array of textile dyes.[1][2] Its chemical structure, featuring both an amino group and a sulfonic acid group on a toluene backbone, makes it a versatile precursor for producing vibrant and durable colorants. This document provides detailed application notes, experimental protocols, and performance data for dyes derived from this intermediate, with a focus on azo dyes, a major class of synthetic colorants used in the textile industry.
Introduction
This compound serves as a foundational diazo component in the synthesis of numerous dyes, including reactive, acid, and pigment dyes.[3] The general synthetic pathway involves a two-step process: the diazotization of the primary amino group of this compound, followed by the coupling of the resulting diazonium salt with a suitable aromatic coupling component. The nature of the coupling component largely determines the final color and properties of the dye. The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for their application in aqueous dyeing processes.[1]
Applications in Textile Dyes
This compound is a key ingredient in the manufacturing of a variety of commercially important dyes. Its application spans across different dye classes, demonstrating its versatility.
Table 1: Examples of Dyes Synthesized from this compound
| Dye Name | C.I. Name | Dye Class | Coupling Component (Example) |
| Reactive Red 45 | 18209 | Reactive Dye | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid |
| Pigment Red 57:1 | 15850:1 | Pigment Dye | 3-Hydroxy-2-naphthoic acid |
| Direct Violet 40 | - | Direct Dye | 2-Amino-4-methylanisole |
| Acid Blue 145 | - | Acid Dye | N/A |
Performance Data of Derived Dyes
The performance of textile dyes is evaluated based on their fastness properties, which indicate their resistance to various external factors such as light, washing, and rubbing. The following tables summarize the performance data for representative dyes synthesized from this compound.
Table 2: Fastness Properties of C.I. Reactive Red 45 [4]
| Fastness Property | ISO Standard | Rating |
| Light Fastness | ISO 105-B02 | 5 |
| Oxygen Bleaching (Fading) | - | 4 |
| Oxygen Bleaching (Stain) | - | 4 (Alkali) |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4-5 |
| Perspiration Fastness (Stain) | ISO 105-E04 | 4-5 |
| Soaping (Fading) | ISO 105-C06 | 4-5 |
| Soaping (Stain) | ISO 105-C06 | - |
Rating Scale: 1 (Poor) to 5 (Excellent) or 8 for light fastness.
Table 3: Fastness Properties of C.I. Pigment Red 57:1 [5][6]
| Fastness Property | Rating |
| Light Fastness | 5-6 |
| Heat Stability | 160 °C |
| Water Resistance | 4 |
| Acid Resistance | 4-5 |
| Alkali Resistance | 4 |
| Oil Resistance | 4 |
| Ethanol Resistance | 4 |
Rating Scale: 1 (Poor) to 5 (Excellent) or 8 for light fastness.
Experimental Protocols
The following protocols outline the general procedure for the synthesis of azo dyes using this compound as the diazo component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, create a suspension of this compound in distilled water.
-
Add concentrated hydrochloric acid dropwise while stirring until a clear solution is obtained.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0-5°C.
-
Continue stirring for 30-60 minutes at 0-5°C. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (immediate blue-black color), indicating a slight excess of nitrous acid.
-
The resulting diazonium salt solution is unstable and should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling Reaction (General Procedure)
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., a naphthol or aniline derivative)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Ice
Procedure:
-
Dissolve the chosen coupling component in an aqueous alkaline solution (e.g., dilute sodium hydroxide or sodium carbonate).
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.
-
Maintain the temperature at 0-5°C and control the pH of the reaction mixture according to the specific requirements of the coupling component. For phenols, the coupling is typically carried out in an alkaline medium (pH 8-10), while for amines, it is performed in a weakly acidic medium (pH 4-7).
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the synthesized dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a water-ethanol mixture).
Visualizations
Logical Relationship of this compound as a Dye Intermediate
Caption: Versatility of this compound as a precursor for various dye classes.
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis and purification of an azo dye.
Specific Workflow for the Synthesis of C.I. Reactive Red 45
Caption: Synthetic pathway for C.I. Reactive Red 45.[4]
References
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 2-Amino-5-methylbenzenesulfonic acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-methylbenzenesulfonic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, to achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[1][3][4] This distortion can negatively affect the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1][2]
Q2: What are the primary causes of peak tailing for this compound?
A2: The most frequent cause of peak tailing is the existence of more than one mechanism for analyte retention.[1][4] For a compound like this compound, which has both a basic amino group and an acidic sulfonic acid group, the key causes include:
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Secondary Silanol Interactions: The basic amino group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][5][6] These interactions are a major cause of peak tailing, especially at mid-range pH where silanols can be ionized.[4][7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mix of its ionized and un-ionized forms can exist simultaneously, leading to peak broadening and tailing.[1][8][9] For acidic compounds, a low pH (typically 2-3) is recommended to suppress the ionization of both the analyte and the surface silanols.[3]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[3][5] This can be resolved by diluting the sample or reducing the injection volume.[3]
-
Column Contamination or Degradation: A void at the column inlet, a blocked frit, or contamination of the stationary phase can all lead to poor peak shape.[3][5]
Q3: How does mobile phase pH specifically affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor.[8][10] To achieve a sharp, symmetrical peak for an acidic compound, the pH of the mobile phase should be adjusted to ensure the analyte is in a single, un-ionized form.[1] For sulfonic acids, this means keeping the mobile phase pH low (e.g., pH 2.5-3.5) to suppress the deprotonation of the sulfonic acid group.[1] A low pH also protonates the residual silanol groups on the column packing, minimizing the secondary interactions that cause tailing.[4][5]
Q4: Can the injection solvent affect peak shape?
A4: Yes, significantly. If the injection solvent is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[1][3] If a stronger solvent is required for solubility, the injection volume should be kept as small as possible.[1]
Q5: What type of HPLC column is recommended for analyzing this compound?
A5: A modern, high-purity, silica-based C18 or C8 column is a good starting point.[11] To minimize tailing from silanol interactions, it is highly recommended to use an "end-capped" column.[5][7] End-capping chemically blocks many of the residual silanol groups.[6][7] Columns with low silanol activity are specifically designed to improve peak shape for basic and polar compounds.[12] For example, a Newcrom R1 column is described as a reverse-phase column with low silanol activity suitable for this analyte.[12][13]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
| Parameter | Recommended Setting / Range | Rationale for Preventing Peak Tailing |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of the sulfonic acid group and residual silanols on the column, minimizing secondary interactions.[1][3][4] |
| Buffer | Phosphate or Formate | Provides stable pH control. Phosphoric acid is often used.[12][13] For MS compatibility, replace phosphoric acid with formic acid.[12][13] |
| Buffer Concentration | 10 - 50 mM | Ensures sufficient buffering capacity to maintain a stable pH and mask residual silanol activity.[1][3][14] |
| Column Type | End-capped C18 or C8; Low Silanol Activity | Minimizes the number of available silanol groups for secondary interactions.[5][7][12] |
| Column Dimensions | 4.6 x 150 mm, 5 µm | A standard starting point. Use smaller particles (e.g., 1.8 µm, 3.5 µm) for higher efficiency and better resolution if needed.[11][15] |
| Injection Volume | < 20 µL (variable) | Prevents column overload, which can cause peak distortion. Should be ≤ 5% of the column volume.[1][3] |
| Sample Solvent | Mobile Phase or Weaker | Avoids peak distortion caused by using a solvent stronger than the mobile phase.[1][3] |
| Tubing Internal Diameter | 0.12 - 0.17 mm (0.005") | Minimizes extra-column band broadening that can contribute to peak tailing.[1][7] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound by suppressing analyte and silanol ionization.
Methodology:
-
Prepare Stock Buffers: Prepare aqueous buffer solutions (e.g., 20 mM potassium phosphate) and adjust the pH to several values within the target range (e.g., pH 2.5, 3.0, 3.5) using phosphoric acid.[12][13]
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 v/v aqueous:organic).
-
Equilibrate the System: Flush the HPLC system and column with the first mobile phase (e.g., pH 3.5) for at least 15-20 column volumes, or until the backpressure is stable.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Calculate Tailing Factor: Calculate the Tailing Factor (Tf) for the analyte peak. A Tf value between 0.9 and 1.2 is ideal.
-
Test Other pH Values: Repeat steps 3-5 for each of the prepared mobile phases (pH 3.0 and pH 2.5).
-
Compare Results: Compare the chromatograms and Tailing Factors obtained at each pH. Select the pH that provides the best peak symmetry without compromising retention or resolution.
Protocol 2: HPLC Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that is causing peak tailing due to the accumulation of strongly retained impurities or a blocked inlet frit.
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column outlet from the detector and direct the flow to a waste container.[1]
-
Reverse Column Direction: Disconnect the column from the injector and reconnect it in the reverse direction. This helps to flush contaminants from the inlet frit more effectively.
-
Flush with Water: Flush the column with HPLC-grade water (unbuffered) for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min) to remove any precipitated buffer salts.
-
Flush with Strong Organic Solvent: Flush the column with a strong, water-miscible organic solvent like 100% acetonitrile or methanol for 30-60 minutes.[3] This will remove strongly retained non-polar and moderately polar contaminants.
-
Re-equilibrate: Reconnect the column in the correct flow direction. Flush with the mobile phase (without the detector connected) until the backpressure is stable.
-
Reconnect Detector and Test: Reconnect the column to the detector and allow the system to fully equilibrate. Inject a standard solution to evaluate if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. fatershimi.com [fatershimi.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. hplc.eu [hplc.eu]
- 15. postnova.com [postnova.com]
Technical Support Center: Optimizing Azo Dye Yield from 2-Amino-5-methylbenzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and yield of azo dyes from 2-Amino-5-methylbenzenesulfonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the diazotization and coupling reactions.
Q1: Why is the yield of my diazonium salt from this compound consistently low?
A1: Low yield in the diazotization step is a common issue often attributed to several critical factors:
-
Incorrect Acid Concentration: A sufficient excess of a strong mineral acid, like hydrochloric acid, is crucial. The acid serves to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the diazonium salt once formed.[2][4]
-
Rate of Nitrite Addition: The sodium nitrite solution must be added slowly and dropwise. A rapid addition can cause a localized temperature increase, leading to the decomposition of the newly formed diazonium salt.[2][5]
-
Purity of Starting Amine: Impurities in the this compound can lead to undesirable side reactions, consuming reactants and lowering the yield of the target diazonium salt.[2]
Q2: My reaction mixture turns dark brown or black during diazotization. What is the cause?
A2: A dark coloration is a strong indicator of diazonium salt decomposition or unwanted side reactions.[5] This is typically caused by:
-
Elevated Temperatures: Allowing the temperature to rise above the critical 0-5°C range is the most common cause of decomposition.[5]
-
Insufficient Acidity: If the reaction medium is not acidic enough, the newly formed diazonium salt can couple with unreacted this compound, forming a triazene, which is a colored byproduct.[2]
Q3: The yield of my final azo dye is poor, even with a successful diazotization. What factors in the coupling stage could be responsible?
A3: Low yield during the azo coupling stage often points to suboptimal reaction conditions:
-
Incorrect pH: The pH of the coupling medium is critical and depends on the nature of the coupling component.[2] For phenols, a mildly alkaline pH (9-10) is required to generate the highly reactive phenoxide ion.[6] For aromatic amines, a slightly acidic pH (4-5) is necessary to prevent the diazonium salt from reacting with the amino group of the coupling agent.[6]
-
Low Reactivity of Coupling Component: The coupling partner must be an electron-rich aromatic compound, such as a phenol or an aniline.[8] If the aromatic ring is deactivated by electron-withdrawing groups, the coupling reaction may proceed slowly or not at all.
Q4: The color of my final azo dye is inconsistent between batches. What could be the reason?
A4: Color variation in azo dyes is a sensitive indicator of process variability. The primary causes include:
-
pH Fluctuation: The final color of many azo dyes is highly dependent on the precise pH of the coupling reaction. Even small deviations can lead to shifts in the absorption spectrum and, consequently, the observed color.[2]
-
Presence of Impurities: Impurities in the starting materials or the formation of side products can result in a final product with an "off" or dull color.[2] Purification via recrystallization is often necessary to achieve a consistent and vibrant color.[9][10]
-
Incomplete Reaction: If the coupling reaction does not go to completion, the presence of unreacted starting materials in the final product can affect its color.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the critical quantitative parameters for maximizing the yield and purity of azo dyes derived from this compound.
Table 1: Key Parameters for Diazotization Reaction
| Parameter | Optimal Value/Range | Rationale |
| Temperature | 0-5°C | Prevents the thermal decomposition of the unstable diazonium salt.[1][2] |
| Acid | 2.5 - 3.0 molar equivalents | Ensures complete formation of nitrous acid and stabilizes the diazonium salt.[7] |
| NaNO₂ Addition | Slow, dropwise | Controls the exothermic reaction to maintain a low temperature.[2][5] |
| Reaction Time | 15-30 minutes post-addition | Ensures the diazotization reaction goes to completion.[5] |
Table 2: pH Optimization for Azo Coupling Reaction
| Coupling Component Type | Optimal pH Range | Rationale |
| Phenols / Naphthols | 9 - 10 | The alkaline medium deprotonates the hydroxyl group to form the more strongly activating phenoxide/naphthoxide ion, accelerating the electrophilic substitution.[2][6] |
| Aromatic Amines (Anilines) | 4 - 5 | A slightly acidic medium prevents the diazonium ion from coupling at the nitrogen atom of the amine (N-coupling) and ensures coupling occurs on the aromatic ring (C-coupling).[6] |
Experimental Protocols
The following are generalized methodologies for the synthesis of azo dyes from this compound.
Protocol 1: Diazotization of this compound
-
Preparation of Amine Solution: In a beaker, create a slurry of one molar equivalent of this compound in distilled water. Add 2.5 to 3.0 molar equivalents of concentrated hydrochloric acid. Stir the mixture until the amine dissolves, warming gently if necessary.[11]
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring. It is critical to maintain this temperature throughout the procedure.[10]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approx. 1.05 equivalents) of sodium nitrite in cold distilled water.[7]
-
Diazotization: Add the sodium nitrite solution dropwise from a burette or dropping funnel to the cold, vigorously stirred amine solution. Ensure the temperature does not rise above 5°C.[5]
-
Completion Check: After the addition is complete, continue stirring for 15-30 minutes in the ice bath.[5] Check for the presence of excess nitrous acid by touching the stirring rod to starch-iodide paper; an immediate blue-black color indicates completion.[11] The resulting cold diazonium salt solution should be used immediately.[7]
Protocol 2: Azo Coupling Reaction
-
Preparation of Coupling Solution: In a separate beaker, dissolve one molar equivalent of the coupling component (e.g., 2-naphthol or N,N-dimethylaniline) in an appropriate solvent.
-
For phenolic coupling agents, dissolve in a dilute aqueous sodium hydroxide solution.
-
For amine coupling agents, dissolve in a dilute aqueous acid solution.
-
-
pH and Temperature Adjustment: Adjust the pH of the coupling solution to the optimal range (see Table 2) using dilute acid or base. Cool the solution to 5-10°C in an ice bath.[11]
-
Coupling: Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold coupling component solution.[2]
-
Reaction Completion: A colored precipitate of the azo dye should form immediately or shortly after addition. Continue to stir the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.[11]
Protocol 3: Isolation and Purification
-
Isolation: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the solid product with cold water to remove unreacted salts and other water-soluble impurities. If the dye is intended to be isolated as a sodium salt, a wash with a saturated sodium chloride solution can be used to "salt out" the product.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[9][10]
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 60°C).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of azo dyes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of azo dye: methyl | Chegg.com [chegg.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-5-methylbenzenesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-methylbenzenesulfonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound (also known as 4-Aminotoluene-3-sulfonic acid) is through the electrophilic aromatic sulfonation of p-toluidine (4-aminotoluene).[1][2][3] This reaction typically involves treating p-toluidine with a sulfonating agent like oleum (fuming sulfuric acid).[1]
Q2: What are the most common side reactions and byproducts encountered during this synthesis?
The primary side reaction is the formation of the isomeric p-toluidine-2-sulfonic acid (5-amino-2-methylbenzenesulphonic acid).[1] The position of the sulfonic acid group on the aromatic ring is highly dependent on the reaction conditions.[1] Under certain conditions, oxidative degradation of the starting material or product can also lead to discolored impurities.
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.
-
Reversibility of Sulfonation: Aromatic sulfonation is a reversible process.[4][5][6] The presence of excess water, especially at higher temperatures, can lead to desulfonation, reducing the yield of the desired product.[5][6] Using a dehydrating agent or removing water as it forms can help to shift the equilibrium towards the product.[6]
-
Suboptimal Reaction Conditions: The concentration of the sulfonating agent and the reaction temperature are critical. These parameters must be carefully controlled to favor the formation of the desired product.
Q4: I have a high percentage of the isomeric impurity (p-toluidine-2-sulfonic acid) in my product. How can I minimize its formation?
The formation of the undesired isomer is highly sensitive to the reaction temperature. Lower reaction temperatures generally favor the formation of p-toluidine-2-sulfonic acid, while higher temperatures can lead to a mixture of isomers. One patent describes that holding the reaction temperature at 20°C can yield a favorable ratio of the desired product.[1] It is crucial to maintain precise temperature control throughout the addition of the sulfonating agent and the subsequent reaction period. The molar ratio of the sulfonating agent (SO₃) to p-toluidine is also a key factor to control.[1]
Q5: My final product is discolored. What is the likely cause and how can I prevent it?
Discoloration, often appearing as a dark brown or blackish hue, can result from side reactions such as oxidation, especially at elevated temperatures.[7] The starting material, p-toluidine, and other aromatic amines can be susceptible to air oxidation, which is often catalyzed by trace metal impurities. To minimize discoloration, consider the following:
-
Use high-purity starting materials.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid excessive temperatures and prolonged reaction times.
Q6: What methods are suitable for the purification of this compound?
Due to the similar physical properties of the sulfonic acid isomers, purification can be challenging. Recrystallization from an appropriate solvent is a common method. The choice of solvent will depend on the differential solubility of the desired product and the isomeric impurity. It may be necessary to perform multiple recrystallizations to achieve high purity.
Q7: How can I analyze the purity of my synthesized this compound and quantify impurities?
High-Performance Liquid Chromatography (HPLC) is an effective analytical method for determining the purity of this compound and quantifying isomeric impurities.[8][9] A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be employed for separation and analysis.[8][9]
Quantitative Data
Table 1: Influence of Reaction Temperature on Isomer Distribution in the Sulfonation of p-Toluidine
| Reaction Temperature (°C) | Desired Product (p-toluidine-2-sulfonic acid) (%) | Undesired Isomer (p-toluidine-3-sulfonic acid) (%) |
| 20 | 74 | 26 |
Data extracted from patent literature describing the sulfonation of p-toluidine with oleum. The ratio represents the composition of the isomeric mixture under specific conditions. As the temperature rises, the proportion of the desired 2-acid tends to decrease.[1]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonation of p-Toluidine
This protocol is a general guideline based on principles described in the literature.[1] Researchers should optimize conditions for their specific requirements.
-
Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve p-toluidine in concentrated sulfuric acid (H₂SO₄). The molar ratio of H₂SO₄ to p-toluidine can range from 1.5:1 to 10:1.
-
Sulfonation: Cool the solution to the desired reaction temperature (e.g., 20-45°C). Slowly add oleum (fuming sulfuric acid) dropwise while maintaining strict temperature control. The molar ratio of free SO₃ to p-toluidine should be carefully controlled, typically in the range of 1:1 to 3:1.
-
Reaction: After the addition is complete, allow the mixture to react for a specified period (e.g., 1-3 hours) at the controlled temperature.
-
Work-up: Carefully pour the reaction mixture into cold water or onto crushed ice to precipitate the product.
-
Isolation: Isolate the precipitated solid by filtration and wash with cold water to remove excess acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: HPLC Analysis of this compound
This is a representative HPLC method for the analysis of the product and its impurities.[8][9]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[9]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier. For example, a gradient or isocratic elution with a buffer containing phosphoric acid. For Mass Spectrometry (MS) detection, a volatile modifier like formic acid should be used instead of phosphoric acid.[8]
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Prepare a sample of the synthesized product by dissolving it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the main product and any impurities by comparing their retention times with the standard.
-
Quantify the purity and the amount of impurities by integrating the peak areas.
-
Visualizations
Caption: Main synthesis pathway and primary side reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for high isomeric impurity.
References
- 1. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. CA1230608A - Process for the production of 4-nitrotoluene-2- sulfonic acid - Google Patents [patents.google.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Azo Dyes Derived from 2-Amino-5-methylbenzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of azo dyes synthesized using 2-Amino-5-methylbenzenesulfonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of azo dyes derived from this compound.
Issue 1: Low Yield of Purified Dye
| Potential Cause | Recommended Solution |
| High Water Solubility | The sulfonic acid group imparts significant water solubility, which can lead to product loss during precipitation and washing steps. Try "salting out" by adding sodium chloride (NaCl) to the aqueous solution to decrease the dye's solubility and promote precipitation.[1] |
| Incomplete Precipitation | The pH of the solution is critical for maximizing the precipitation of the dye. Adjust the pH with dilute acid (e.g., HCl) to protonate the sulfonic acid group, which may reduce its solubility. Experiment with different pH values to find the optimal point for precipitation.[2] |
| Premature Precipitation | The dye may precipitate out with impurities if the solution is cooled too quickly. Allow the solution to cool slowly to encourage the formation of pure crystals. |
| Loss During Filtration | Fine crystals may pass through the filter paper. Use a finer grade of filter paper or a Buchner funnel with a well-sealed filter paper to ensure all the product is collected. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Unreacted this compound or the coupling component may remain. Wash the crude product with a solvent in which the impurities are soluble but the desired dye is not. For example, unreacted non-polar coupling components might be removed with a non-polar organic solvent wash. |
| Isomeric Byproducts | Side reactions can lead to the formation of isomeric dye structures which are often difficult to separate due to similar physical properties. Column chromatography or High-Speed Counter-Current Chromatography (HSCCC) may be necessary for effective separation.[1] |
| Inorganic Salts | Commercial azo dyes often contain significant amounts of inorganic salts like sodium chloride or sodium sulfate from the "salting out" process.[3][4] Recrystallization from a minimal amount of hot water or a water/ethanol mixture can help remove these salts. For analytical purity, dialysis or size exclusion chromatography may be required. |
| Unsulfonated Amines | The starting material, this compound, may contain unsulfonated p-toluidine, leading to a related impurity in the final product.[5] Purification via preparative HPLC or SPE may be required to remove this impurity. |
Issue 3: Difficulty in Crystallization
| Potential Cause | Recommended Solution |
| Solution is Too Dilute | Concentrate the solution by carefully evaporating the solvent under reduced pressure before attempting to crystallize. |
| Presence of Oily Impurities | Oily impurities can inhibit crystal formation. Try adding a small amount of a solvent in which the oil is soluble but the dye is not, or use an extraction technique to remove the oil before crystallization. |
| Supersaturation Not Reached | If the solution is not sufficiently supersaturated, crystals will not form. Try adding a co-solvent that reduces the dye's solubility (e.g., adding ethanol to a water solution). Scratching the inside of the flask with a glass rod can also induce nucleation. |
| Amorphous Solid Formation | The dye may precipitate as an amorphous solid instead of crystals. Redissolve the solid in a minimal amount of hot solvent and allow it to cool very slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying azo dyes derived from this compound?
A1: Due to the presence of the sulfonic acid group, these dyes are typically water-soluble. A common and effective initial purification method is "salting out," where the crude dye is precipitated from the reaction mixture by adding a significant amount of sodium chloride.[1] This is often followed by recrystallization from water or a water-miscible organic solvent mixture (like water/ethanol) to remove excess salt and other impurities.[2] For higher purity, chromatographic techniques are recommended.
Q2: How can I effectively remove inorganic salts from my dye sample?
A2: Recrystallization is the primary method. Dissolve the dye in a minimum amount of hot water and allow it to cool slowly. The dye should crystallize while the more soluble inorganic salts remain in the solution. For dyes that are highly soluble even in cold water, a water/ethanol or water/acetone mixture can be effective. The organic solvent reduces the solubility of the dye, promoting crystallization, while keeping the inorganic salts dissolved.
Q3: What chromatographic techniques are suitable for these types of dyes?
Q4: How do I choose a solvent system for recrystallization?
A4: The ideal solvent is one in which the dye is highly soluble at high temperatures but poorly soluble at low temperatures. For sulfonated azo dyes, water is a good starting point. If the dye is too soluble in water, creating a mixed solvent system by adding a miscible organic solvent like ethanol, methanol, or acetone can reduce its solubility and improve recovery upon cooling.
Q5: How can I assess the purity of my final product?
Quantitative Data Summary
The following table summarizes typical purity levels and analytical parameters for a well-known food dye, Allura Red AC, which is structurally related to dyes derived from sulfonated aromatic amines. This data provides a benchmark for what can be expected.
| Parameter | Typical Value/Method | Reference |
| Assay (Total Colouring Matters) | ≥ 85% | [3][4] |
| Principal Uncoloured Components | Sodium chloride and/or sodium sulfate | [3] |
| Loss on Drying (135 °C) | ≤ 15% (includes water and salts) | [3] |
| Maximum Absorbance (λmax) in water | ~501 nm | [3][7] |
| HPLC Column for Purity Analysis | Reversed-phase C18 | [5] |
| HSCCC Solvent System (for similar dyes) | n-butanol / 0.01 M trifluoroacetic acid (1:1, v/v) | [1] |
Experimental Protocols
Protocol 1: Purification by Salting Out and Recrystallization
This protocol describes a general method for purifying water-soluble sulfonated azo dyes.
-
Dissolution: After the synthesis is complete, ensure the crude dye is fully dissolved in the aqueous reaction mixture. Gentle heating may be required.
-
Salting Out: While stirring, gradually add solid sodium chloride (NaCl) to the solution until precipitation of the dye is observed. Continue adding NaCl until no further precipitation occurs. This typically requires a large amount of salt to saturate the solution.
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Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation. Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Initial Wash: Wash the filter cake with a cold, saturated NaCl solution to remove impurities that are soluble in the brine.
-
Recrystallization: Transfer the crude solid to a new flask. Add a minimal amount of hot deionized water (or a hot water/ethanol mixture) to just dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol or another suitable organic solvent to remove residual water and any organic-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for analyzing the purity of the purified dye.
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Standard Preparation: Prepare a stock solution of the purified dye in water or a water/methanol mixture at a concentration of approximately 500 µg/mL.[6] Create a series of dilutions for calibration if quantitative analysis is required.
-
Sample Preparation: Dissolve a precisely weighed amount of the purified dye in the mobile phase to a known concentration (e.g., 50 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or Photodiode Array (PDA) detector set at the λmax of the dye (e.g., ~501 nm for Allura Red AC).[3]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.
Visualizations
Caption: General workflow for the purification of azo dyes.
Caption: Decision tree for troubleshooting purification problems.
References
- 1. Purification of Food Color Red No. 106 (acid red) using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. veeprho.com [veeprho.com]
- 5. iacmcolor.org [iacmcolor.org]
- 6. fda.gov [fda.gov]
- 7. impactfactor.org [impactfactor.org]
Stability of 2-Amino-5-methylbenzenesulfonic acid in acidic vs. basic media
This technical support center provides guidance on the stability of 2-Amino-5-methylbenzenesulfonic acid in acidic and basic media for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide focuses on general principles, expected degradation pathways based on related structures, and detailed protocols for conducting stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal storage conditions (cool, dry, well-ventilated area). However, its stability can be compromised in aqueous solutions at elevated temperatures and extreme pH values.
Q2: What are the likely degradation pathways for this compound in acidic or basic media?
A2: Based on the functional groups present (an amino group and a sulfonic acid group on an aromatic ring), two primary degradation pathways are anticipated:
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Desulfonation: Under strong acidic conditions and heat, the sulfonic acid group can be removed from the aromatic ring.
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Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, and extreme pH. This can lead to the formation of colored degradation products.
Q3: Are there any known incompatibilities I should be aware of when working with this compound?
A3: Yes, avoid strong oxidizing agents as they can lead to rapid degradation and the formation of hazardous decomposition products, including nitrogen and sulfur oxides.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This allows for the separation and quantification of the parent compound from its potential degradation products. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water/buffer mixture is a common starting point for method development.
Troubleshooting Guide
This guide addresses common issues encountered during the stability assessment of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of the compound in solution. | The pH of the medium is too acidic or basic, or the temperature is too high. The solution may be exposed to light or contain trace metal impurities that catalyze degradation. | Verify the pH and temperature of your solution. Store solutions protected from light and use high-purity solvents and reagents to minimize contaminants. |
| Appearance of colored impurities in the solution. | This often indicates oxidation of the amino group. | Purge your solvents and solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup. |
| Inconsistent results in stability studies. | This could be due to variations in experimental conditions, such as pH, temperature, or exposure to light. Analytical variability can also be a factor. | Ensure precise control over all experimental parameters. Use a validated, stability-indicating analytical method to ensure a reliable quantification of the compound and its degradants. |
| Precipitation of the compound from the solution. | The solubility of this compound is pH-dependent. As a zwitterionic compound, it is least soluble at its isoelectric point. | Adjust the pH of the solution to move away from the isoelectric point and increase solubility. The use of co-solvents may also be beneficial, provided they do not interfere with the experiment. |
Data Presentation
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Acidic Media (e.g., 0.1 - 1 M HCl) | pH | Decreased stability with increasing acidity and temperature. | Desulfonated products (p-toluidine), oxidized |
Preventing degradation of 2-Amino-5-methylbenzenesulfonic acid in solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-5-methylbenzenesulfonic acid in solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: Extremes in pH, both acidic and basic, can promote hydrolysis.
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
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Light: Exposure to ultraviolet (UV) or even ambient light may induce photodegradation.
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Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or metal ions, can lead to the oxidation of the molecule.[1]
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Incompatible Materials: Contact with strong oxidizing agents should be avoided.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored in a cool, dark place. It is advisable to use amber glass vials or containers wrapped in aluminum foil to protect from light. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent solvent evaporation and contamination.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common method for monitoring the stability of this compound solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities that may form over time.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of structurally similar compounds like p-toluidine and p-toluenesulfonic acid, potential degradation products could include:
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Oxidation of the methyl group to a carboxylic acid, forming 2-amino-5-carboxybenzenesulfonic acid.
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Desulfonation of the sulfonic acid group, yielding 4-methylaniline.
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Products resulting from the oxidative cleavage of the aromatic ring.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my this compound solution over time.
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Possible Cause: This is a strong indication that the compound is degrading. The new peaks likely represent degradation products.
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Troubleshooting Steps:
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Verify Peak Identity: If possible, use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.
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Review Storage Conditions: Ensure the solution has been stored protected from light and at the recommended temperature.
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Check for Contaminants: Contaminants in the solvent or from the container could be catalyzing the degradation. Prepare a fresh solution using high-purity solvents and clean glassware.
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Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This will help in confirming if the observed peaks are indeed related to the degradation of this compound.
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Issue 2: The concentration of my this compound standard solution is decreasing over time.
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Possible Cause: This indicates a loss of the parent compound, likely due to degradation.
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Troubleshooting Steps:
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Recalibrate with a Fresh Standard: Prepare a fresh standard solution and re-assay your sample to confirm the concentration decrease.
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Analyze for Degradants: Use a stability-indicating HPLC method to see if there is a corresponding increase in the area of any degradation product peaks.
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Evaluate Solution pH: The pH of the solution can significantly impact stability. If the solution is unbuffered, consider preparing it in a buffer at a pH where the compound is known to be more stable (typically near neutral pH for many organic molecules, though this should be experimentally determined).
-
Issue 3: I observe a color change in my this compound solution.
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Possible Cause: A change in color, such as the development of a yellow or brown tint, can be a visual indicator of degradation, often due to oxidation or polymerization reactions.
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Troubleshooting Steps:
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Discard the Solution: Do not use a discolored solution for quantitative experiments as its integrity is compromised.
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Investigate the Cause: Review the handling and storage of the solution. Was it exposed to light, air (oxygen), or high temperatures for an extended period?
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Implement Preventative Measures: When preparing a new solution, consider de-gassing the solvent to remove dissolved oxygen and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general overview of the expected stability based on the chemical properties of related aromatic sulfonic acids and anilines. This information should be used as a guideline, and it is highly recommended to perform specific stability studies for your experimental conditions.
| Stress Condition | Reagent/Parameter | Expected Stability of this compound | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat | Potentially unstable with prolonged exposure and heat | Desulfonation |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Heat | Potentially unstable with prolonged exposure and heat | Desulfonation, Ring Opening |
| Oxidation | 3-30% H₂O₂ | Likely unstable | Oxidation of the methyl group, Ring hydroxylation, Polymerization |
| Thermal | > 60°C | Potentially unstable at elevated temperatures | General decomposition |
| Photolytic | UV light, Sunlight | Potentially unstable | Photodegradation, Ring cleavage |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the stock solution at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a suitable HPLC method (see Protocol 2).
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Protocol 2: Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
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Injection Volume: 10 µL.
Mandatory Visualization
References
Technical Support Center: Overcoming Challenges in the Diazotization of Substituted Anilines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and successfully performing the diazotization of substituted anilines. This resource includes a detailed troubleshooting guide in a question-and-answer format, quantitative data on reaction yields, step-by-step experimental protocols, and visualizations of workflows and logical relationships.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during diazotization experiments.
Q1: My diazotization reaction is resulting in a low yield or is failing completely. What are the common causes?
A1: Low yields or reaction failures in diazotization can often be attributed to several critical factors:
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Inadequate Temperature Control: The diazonium salt intermediate is thermally unstable. It is imperative to maintain the reaction temperature between 0-5 °C to prevent decomposition.[1]
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Insufficient Acid: A molar excess of a strong mineral acid is crucial. This prevents the newly formed electrophilic diazonium salt from coupling with the remaining nucleophilic aniline, a significant side reaction that forms colored azo compounds.[2]
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Purity of the Starting Aniline: Impurities in the aniline can lead to undesired side reactions, resulting in the formation of byproducts that can complicate the purification of the desired product.
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Rate of Nitrite Addition: The addition of the sodium nitrite solution should be slow and dropwise. A rapid addition can cause localized increases in temperature, leading to the decomposition of the diazonium salt.
Q2: I am observing the formation of a dark-colored, tarry substance in my reaction mixture. What is this and how can it be prevented?
A2: The formation of dark, often intractable, materials is typically due to:
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Azo Coupling Side Products: As mentioned, the diazonium salt can react with unreacted aniline to form highly colored azo dyes. This is particularly problematic for anilines substituted with electron-donating groups which are more nucleophilic. The use of excess acid mitigates this by protonating the free amine, thus deactivating it towards electrophilic attack.
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Decomposition Products: If the temperature rises above the recommended 0-5 °C range, the diazonium salt can decompose to form phenols and other colored byproducts.
Q3: How can I reliably determine if the diazotization reaction has gone to completion?
A3: The completion of the reaction is indicated by the presence of a slight excess of nitrous acid. This can be easily tested using starch-iodide paper. A drop of the reaction mixture is applied to the test paper, and the immediate formation of a blue-black color signifies that all the aniline has been consumed and there is a slight excess of the diazotizing agent.
Q4: My substituted aniline is poorly soluble in the aqueous acidic medium. What strategies can I employ to overcome this?
A4: Poor solubility, especially with weakly basic anilines containing electron-withdrawing groups, can be addressed by:
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Using a Co-solvent: A water-miscible organic solvent can be added to the reaction mixture to enhance the solubility of the aniline.
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"Indirect" Diazotization: This method involves dissolving the aniline in a non-aqueous solvent and then adding a pre-formed diazotizing agent, such as nitrosylsulfuric acid.
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Solid-State Grinding: An alternative "green" method involves the grinding of the solid aniline with a solid acid, like p-toluenesulfonic acid, and sodium nitrite at 0 °C.[3]
Q5: What are the specific challenges associated with the diazotization of aminophenols?
A5: The diazotization of aminophenols is particularly challenging due to the presence of the phenolic hydroxyl group, which is susceptible to oxidation under the reaction conditions. This can lead to the formation of polymeric byproducts. To minimize these side reactions, it is essential to use a significant excess of acid to ensure the complete protonation of the amino group and to maintain strict temperature control throughout the procedure.[4]
Data Presentation
The success of a diazotization reaction is highly dependent on the nature of the substituent on the aniline ring. The following table summarizes the reported yields for the diazotization of various substituted anilines under specific conditions.
Table 1: Yields of Diazotization for Various Substituted Anilines
| Aniline Derivative | Substituent (R) | Yield (%) | Reference |
| 4-Chloroaniline | 4-Cl | Quantitative | [5] |
| 3-Chloroaniline | 3-Cl | Quantitative | [5] |
| 2-Chloroaniline | 2-Cl | Quantitative | [5] |
| 4-Fluoroaniline | 4-F | Quantitative | [5] |
| 4-Bromoaniline | 4-Br | 88 | [5] |
| 4-Iodoaniline | 4-I | 71 | [5] |
| 4-Methylaniline | 4-Me | 95 | [5] |
| 4-Hydroxyaniline | 4-OH | Quantitative | [5] |
| 4-Cyanoaniline | 4-CN | 91 (incomplete conversion) | [5] |
| 4-Nitroaniline | 4-NO₂ | Quantitative | [5] |
| Aniline | H | 19 (incomplete conversion) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for the Diazotization of a Substituted Aniline (e.g., 4-Chloroaniline)
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Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-chloroaniline in a mixture of concentrated hydrochloric acid (approximately 2.5-3.0 equivalents) and water.
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Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
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Preparation of the Nitrite Solution: In a separate beaker, dissolve a slight molar excess (1.05-1.1 equivalents) of sodium nitrite in cold distilled water.
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Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
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Monitoring for Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. Periodically test for the completion of the reaction using starch-iodide paper. A positive test (the immediate appearance of a blue-black color) indicates the presence of excess nitrous acid.
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Immediate Use of the Diazonium Salt: The resulting solution containing the diazonium salt is unstable and should be used immediately in the subsequent synthetic step.
Protocol 2: Diazotization of a Weakly Basic Aniline (e.g., 4-Nitroaniline)
This procedure follows the general protocol, with particular attention paid to ensuring the complete dissolution of the aniline derivative in the acidic medium before cooling and the addition of the nitrite solution. The use of a slight excess of acid is critical for these less reactive substrates.[3][5]
Protocol 3: Diazotization of an Aminophenol (e.g., p-Aminophenol)
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Preparation of the Amine Suspension: In a beaker, create a suspension of p-aminophenol (1.0 equivalent) in a mixture of excess concentrated sulfuric acid and water.[4]
-
Cooling: Cool the suspension to 0 °C in an ice bath with vigorous mechanical stirring.
-
Preparation of the Nitrite Solution: Prepare a solution of sodium nitrite (1.05 equivalents) in cold distilled water.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature below 5 °C.
-
Reaction Completion and Quenching: Continue stirring for an additional 20-30 minutes after the addition is complete. Any excess nitrous acid can be quenched by the careful addition of a small amount of urea.[4]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for diazotization and a troubleshooting guide for common problems.
Caption: General experimental workflow for the diazotization of substituted anilines.
Caption: Troubleshooting workflow for common issues in diazotization reactions.
References
Technical Support Center: Optimal Column Selection for Separation of 2-Amino-5-methylbenzenesulfonic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of 2-Amino-5-methylbenzenesulfonic acid and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter?
A1: this compound is also known as 4-Aminotoluene-3-sulfonic acid. Its common positional isomers include isomers where the amino, methyl, and sulfonic acid groups are arranged differently on the benzene ring. The separation of these isomers is often necessary for purity analysis and quality control.
Q2: What is a good starting point for the HPLC separation of this compound?
A2: A reverse-phase (RP) HPLC method can be a good starting point. For instance, this compound can be analyzed using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid[1][2]. For applications compatible with mass spectrometry (MS), phosphoric acid can be replaced with formic acid[1][2].
Q3: What chromatographic modes are suitable for separating positional isomers of aminobenzenesulfonic acids?
A3: Besides reverse-phase chromatography, other modes can be effective for separating these polar, isomeric compounds. These include:
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Ion-Pair Chromatography (IPC): This technique is used to separate ionic analytes on a reversed-phase column by adding an ion-pairing reagent to the mobile phase[3]. This enhances the retention and resolution of ionic compounds like sulfonic acids.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique for separating polar and hydrophilic compounds[4]. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent[4].
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), which can provide unique selectivity for separating isomers[5].
Q4: How can I improve the resolution between closely eluting isomers?
A4: To improve the separation of closely eluting isomers, you can adjust several chromatographic parameters:
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Mobile Phase Composition: Modifying the organic solvent-to-water ratio, changing the type of organic solvent, or adjusting the pH can significantly impact selectivity.
-
Stationary Phase: Selecting a column with a different stationary phase chemistry (e.g., C18, phenyl, or a mixed-mode phase) can alter the interactions with the isomers and improve separation.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
-
Flow Rate: Optimizing the flow rate can improve column efficiency and, consequently, resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase (e.g., silanol groups). Inappropriate mobile phase pH. Column overload. | Use a column with low silanol activity (e.g., Newcrom R1)[1][2]. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Reduce the sample concentration or injection volume. |
| Poor Resolution | Inadequate separation between isomers. | Optimize the mobile phase composition (organic solvent percentage, pH, buffer concentration). Try a different column with alternative selectivity (e.g., phenyl-hexyl, pentafluorophenyl, or a mixed-mode column). Consider using ion-pair chromatography to enhance retention and selectivity. |
| Irreproducible Retention Times | Inadequate column equilibration. Changes in mobile phase composition. Temperature fluctuations. | Ensure the column is fully equilibrated with the mobile phase before each injection. Prepare fresh mobile phase daily and ensure accurate composition. Use a column oven to maintain a stable temperature. |
| No Retention (Isomers elute at the void volume) | The analytes are too polar for the reversed-phase column and mobile phase. | Switch to a more suitable chromatographic mode like HILIC, which is designed for polar compounds[4][6]. Consider using a mixed-mode column with ion-exchange capabilities[5]. |
Experimental Protocols
General Reverse-Phase HPLC Method for this compound Analysis [1][2]
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity)
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.
-
Detection: UV detection at a suitable wavelength.
To adapt this method for isomer separation, consider the following:
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Column Screening: Test different stationary phases, including C18, phenyl, and mixed-mode columns, to evaluate selectivity differences for the isomers.
-
Mobile Phase Optimization:
-
pH: Systematically vary the pH of the aqueous portion of the mobile phase to alter the ionization state of the amino and sulfonic acid groups, which can significantly impact retention and selectivity.
-
Organic Modifier: Compare different organic solvents like acetonitrile and methanol.
-
Ion-Pairing Reagent: If using ion-pair chromatography, screen different ion-pairing reagents (e.g., tetraalkylammonium salts) and their concentrations.
-
-
Gradient Elution: Employ a gradient elution program (i.e., changing the mobile phase composition over time) to improve the separation of isomers with different polarities.
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for the separation of this compound isomers.
Caption: A flowchart outlining the decision-making process for selecting an optimal HPLC column.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. helixchrom.com [helixchrom.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Minimizing byproducts in the coupling reaction of diazotized 2-Amino-5-methylbenzenesulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the coupling reaction of diazotized 2-Amino-5-methylbenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the coupling of diazotized this compound?
A1: The synthesis is a two-step process. First, this compound (also known as 4-aminotoluene-3-sulfonic acid or 4B acid) is diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This reactive diazonium salt is then coupled with an electron-rich aromatic compound (a coupling component), such as a phenol or an aromatic amine, to form the desired azo dye.[1][2]
Q2: What are the most common byproducts in this reaction?
A2: Common byproducts include those resulting from C-coupling (where the diazonium salt couples to a carbon atom of the amine instead of the intended coupling component), decomposition of the diazonium salt, and the formation of triazenes.[3] Ring coupling of a diazonium salt to certain aromatic primary amines can be slow and may lead to a mixture of products.[4]
Q3: Why is temperature control so critical during diazotization?
A3: Diazonium salts are unstable and can decompose at higher temperatures, leading to a lower yield of the desired azo product and the formation of unwanted byproducts.[3] The diazotization reaction is typically carried out at 0-5 °C to ensure the stability of the diazonium salt.[1]
Q4: What is the role of pH in the coupling reaction?
A4: The pH of the reaction mixture is a critical parameter that influences the rate and selectivity of the coupling reaction. The optimal pH depends on the specific coupling component being used. Precise pH control is necessary to ensure optimal electrophilic substitution and to minimize side reactions. For instance, some coupling processes are performed under acidic conditions with a pH between 0.2 to 1.5.[4][5]
Q5: How can I monitor the completion of the diazotization and coupling reactions?
A5: Diazotization completion can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. The completion of the coupling reaction is often indicated by a distinct color change and the precipitation of the azo dye.[1] High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of the reaction progress and to analyze the purity of the final product.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of the Azo Dye
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure a slight excess of sodium nitrite is used and that the reaction is stirred for a sufficient time at 0-5 °C. Test for excess nitrous acid with starch-iodide paper to confirm completion. |
| Decomposition of Diazonium Salt | Maintain the temperature of the diazotization and coupling reactions strictly between 0-5 °C. Use the diazonium salt solution immediately after preparation. |
| Incorrect pH of Coupling Reaction | Optimize the pH of the coupling reaction based on the specific coupling component. Use a buffer solution to maintain the desired pH throughout the reaction. For some primary aryl amine couplers, a low pH (0.2-1.5) is optimal.[4] |
| Poor Solubility of Reactants | Ensure that the this compound and the coupling component are adequately dissolved in their respective solutions before mixing. The use of a small amount of base may aid in the dissolution of the sulfonic acid. |
Issue 2: Formation of a Reddish or Off-Color Byproduct
| Potential Cause | Recommended Solution |
| C-Coupling Side Reaction | This can occur if the coupling reaction is too slow or if the pH is not optimal. Increasing the ratio of the coupling component to the diazonium salt can sometimes minimize this side reaction.[3] |
| Oxidation of the Coupling Component | If using a phenolic coupling component, it may be susceptible to oxidation. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and use deoxygenated solvents. |
| Presence of Impurities in Starting Materials | Use high-purity this compound and coupling component. Impurities can lead to the formation of colored byproducts. |
Data Presentation
The following tables provide illustrative data on how key reaction parameters can influence the yield and purity of the final azo dye. This data is based on general principles of azo coupling reactions and may need to be optimized for your specific process.
Table 1: Effect of Temperature on Diazotization and Coupling
| Temperature (°C) | Expected Product Yield (%) | Purity (%) | Observations |
| 0-5 | 85-95 | >95 | Optimal range for diazonium salt stability and clean coupling. |
| 5-10 | 70-85 | 80-95 | Increased risk of diazonium salt decomposition. |
| >10 | <70 | <80 | Significant decomposition of the diazonium salt, leading to byproducts. |
Table 2: Effect of pH on the Coupling Reaction
| pH Range | Expected Product Yield (%) | Purity (%) | Observations |
| < 1.0 | 80-90 | >95 | Favorable for coupling with some primary aryl amines, minimizes side reactions.[4] |
| 4-7 | 75-85 | 85-95 | Generally suitable for coupling with phenols and naphthols. |
| > 7 | 60-75 | <85 | Can lead to an increased rate of diazo decomposition and side reactions. |
Experimental Protocols
Protocol 1: Diazotization of this compound
-
In a beaker, prepare a suspension of this compound in water.
-
Add a stoichiometric amount of concentrated hydrochloric acid to the suspension.
-
Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess (1.05-1.1 equivalents) of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C.
-
Confirm the completion of diazotization by testing for a slight excess of nitrous acid using starch-iodide paper.
-
The resulting diazonium salt solution should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling Reaction
-
In a separate beaker, dissolve the coupling component in an appropriate solvent (e.g., water with a small amount of sodium hydroxide for phenolic compounds).
-
Cool the solution of the coupling component to 0-5 °C in an ice-water bath.
-
Adjust the pH of the coupling component solution to the optimal range for the specific coupling reaction using a suitable buffer or acid/base.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration and wash with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting decision tree for byproduct minimization.
References
- 1. CN103483863A - Method for preparing CI pigment red 57:1 - Google Patents [patents.google.com]
- 2. CN101365756A - C.I. Pigment Red 57:1 and preparation method thereof - Google Patents [patents.google.com]
- 3. US5424403A - Preparation of aminoazo dyes - Google Patents [patents.google.com]
- 4. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to HPLC and UV Spectrophotometry for the Quantification of 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Amino-5-methylbenzenesulfonic acid, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals, is critical for ensuring product quality and process control. This guide provides a detailed comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
HPLC is a powerful chromatographic technique that separates, identifies, and quantifies each component in a mixture. It is highly regarded for its specificity and sensitivity, making it a gold-standard for the analysis of pharmaceutical ingredients and their impurities.
Experimental Protocol: HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., in a 30:70 v/v ratio) containing 0.1% phosphoric acid to ensure the analyte is in a single ionic form.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound in the mobile phase; typically around 230-240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made.
Method Validation Summary (as per ICH Guidelines)
The following table summarizes the expected performance of a validated HPLC method for this compound, based on typical results for similar sulfonated aromatic amines.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | The method is specific, with no interference from potential related substances. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over a concentration range of 1-100 µg/mL with r² > 0.999. |
| Accuracy | 98.0 - 102.0% recovery | Mean recovery between 99.0% and 101.0%. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2% | Repeatability RSD < 1.0% Intermediate Precision RSD < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant impact on results from minor changes in method parameters (e.g., flow rate, mobile phase composition). | The method is robust to small, deliberate variations in experimental conditions. |
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Visible spectrophotometry is a simpler and more accessible technique that measures the amount of light absorbed by a sample at a specific wavelength. While less specific than HPLC, it can be a highly effective tool for the quantification of a pure substance or for in-process controls where the sample matrix is well-defined.
Experimental Protocol: UV-Visible Spectrophotometry Method
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent (Diluent): A solvent in which this compound is soluble and stable, and that is transparent in the UV region of interest (e.g., methanol or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound across the UV spectrum (typically 200-400 nm).
-
Standard Preparation: A stock solution is prepared by accurately weighing and dissolving the reference standard in the chosen solvent. A series of calibration standards are then prepared by serial dilution.
-
Measurement: The absorbance of the sample solution is measured at the λmax against a solvent blank. The concentration is then calculated using the calibration curve.
Method Validation Summary (as per ICH Guidelines)
The following table outlines the expected performance of a validated UV spectrophotometric method for the quantification of this compound.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Specificity | Limited; interference from other UV-absorbing species is possible. | Specificity is lower than HPLC and must be assessed for the particular sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over a concentration range of 2-20 µg/mL with r² > 0.999. |
| Accuracy | 98.0 - 102.0% recovery | Mean recovery between 98.5% and 101.5%. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2% | Repeatability RSD < 1.5% Intermediate Precision RSD < 2.0% |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve. | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve. | ~0.6 µg/mL |
| Robustness | No significant impact on results from minor changes in parameters (e.g., wavelength setting, temperature). | The method is generally robust for minor variations. |
Comparative Analysis
| Feature | HPLC | UV-Visible Spectrophotometry |
| Specificity | High: Can separate the analyte from impurities. | Low to Moderate: Susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High: Lower LOD and LOQ. | Moderate: Generally less sensitive than HPLC. |
| Complexity & Cost | High: Requires specialized equipment and skilled operators. Higher operational costs. | Low: Simpler instrumentation and lower cost per analysis. |
| Analysis Time | Longer: Includes column equilibration and run time (typically 5-15 minutes per sample). | Shorter: Rapid measurements once the instrument is set up. |
| Application | Ideal for quality control, stability testing, and impurity profiling where high accuracy and specificity are required. | Suitable for the quantification of pure substances, raw material testing, and in-process controls with a simple and consistent matrix. |
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process for the HPLC method as per ICH guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
Decision Pathway for Method Selection
The choice between HPLC and UV spectrophotometry depends on the specific requirements of the analysis. The following diagram outlines a decision-making process.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
Both HPLC and UV-Visible spectrophotometry are valuable techniques for the quantification of this compound. The HPLC method, while more complex and costly, offers superior specificity and sensitivity, making it the preferred choice for regulatory submissions, quality control of final products, and when analyzing samples with complex matrices. Conversely, UV-Visible spectrophotometry provides a rapid, cost-effective, and straightforward alternative for applications where the sample is relatively pure and high sensitivity is not a primary concern, such as for in-process monitoring or raw material identification. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the required level of accuracy and precision, and the available resources. Proper validation in accordance with ICH guidelines is essential for both methods to ensure the generation of reliable and defensible analytical data.
References
A Comparative Guide to 2-Amino-5-methylbenzenesulfonic Acid and Sulfanilic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Amino-5-methylbenzenesulfonic acid and sulfanilic acid as diazo components in the synthesis of azo dyes. By presenting key performance data, detailed experimental protocols, and visual representations of the synthesis workflow, this document aims to assist researchers in selecting the appropriate starting material for their specific applications.
Executive Summary
Sulfanilic acid, or 4-aminobenzenesulfonic acid, is a widely utilized and cost-effective foundational component in the production of a vast array of azo dyes.[1][2] Its para-substituted sulfonic acid group imparts good water solubility to the resulting dyes.[1][2] In contrast, this compound, also known as p-toluidine-2-sulfonic acid, is an isomer of aminobenzenesulfonic acid with a different substitution pattern on the benzene ring. This structural difference, specifically the ortho position of the sulfonic acid group relative to the amino group and the presence of a methyl group, can influence the properties of the resulting azo dyes, including their shade, fastness, and exhaustion characteristics.
This guide explores these differences through a comparative analysis of two representative azo dyes: Acid Orange 7, synthesized from sulfanilic acid, and Pigment Red 57:1, synthesized from this compound.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of azo dyes synthesized from sulfanilic acid and this compound. The data is compiled from studies on specific, commercially relevant dyes derived from these two precursors.
| Property | Azo Dye from Sulfanilic Acid (Acid Orange 7) | Azo Dye from this compound (Pigment Red 57:1) | Key Observations |
| Color/Shade | Red-light orange[3] | Bluish-red (Magenta)[4][5][6] | The substitution pattern significantly impacts the final color of the dye. |
| Yield | High (Specific quantitative data not consistently reported) | High (Specific quantitative data not consistently reported) | Both are efficient precursors for azo dye synthesis. |
| Light Fastness | Generally moderate to good (Grade 4-5 for some applications)[6] | Good (Grade 6)[4] | Dyes from this compound can exhibit superior light fastness. |
| Wash Fastness | Good[7] | Good (as a pigment, not directly comparable) | Both can produce dyes with acceptable wash fastness for their intended applications. |
| Exhaustion | Dyes from para-sulfanilic acid generally show good exhaustion.[8] | Dyes from ortho-sulfanilic acid derivatives may show lower exhaustion.[8] | The position of the sulfonic acid group influences the dye's affinity for the substrate. |
| Solubility | Good water solubility due to the sulfonic acid group.[1][2] | The resulting pigment is insoluble in water.[6] | The final dye structure determines solubility. |
| Applications | Dyeing wool, silk, nylon, leather, paper; indicator.[3][9] | Printing inks, paints, plastics.[4][6] | The choice of precursor influences the final application of the dye. |
Experimental Protocols
The synthesis of azo dyes from both this compound and sulfanilic acid follows a two-step process: diazotization of the aromatic amine followed by coupling with a suitable coupling component.
General Azo Dye Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Pigment Red 57:1 CAS#: 5281-04-9 [m.chemicalbook.com]
- 5. Pigment Red 57:1 | 5281-04-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. kb.osu.edu [kb.osu.edu]
- 9. chembk.com [chembk.com]
A Comparative Guide to the Analysis of 2-Amino-5-methylbenzenesulfonic Acid: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 2-Amino-5-methylbenzenesulfonic acid is paramount. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques frequently employed for the separation and quantification of such analytes. This guide provides a comparative overview of these two methods, supported by representative experimental data and detailed protocols.
Comparison of Performance Characteristics
The choice between HPLC and Capillary Electrophoresis depends on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired performance characteristics.[1][2] HPLC is a versatile technique that separates components based on their interactions with a stationary and mobile phase, making it suitable for a wide range of small molecules.[2] In contrast, Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field, offering high efficiency, especially for charged molecules.[1][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a mobile and a stationary phase.[1][2] | Separation based on the differential migration of charged species in an electric field.[1][3] |
| Resolution | Excellent resolution, particularly for nonpolar or slightly polar compounds.[1] | Exceptional separation efficiency and resolution for charged analytes.[1] |
| Sensitivity | Generally offers lower detection limits, making it suitable for trace analysis.[2] | Sensitivity can be lower than HPLC, but can be enhanced with certain detectors (e.g., LIF).[4] |
| Analysis Speed | Analysis times can be longer compared to CE. | Generally provides faster analysis times due to high separation efficiency.[2] |
| Solvent Consumption | Higher solvent consumption.[2] | Significantly lower solvent consumption, making it a more environmentally friendly option.[2] |
| Cost | Higher initial capital investment and ongoing consumable costs.[1] | More cost-effective due to simpler instrumentation and lower consumable requirements.[1] |
| Versatility | Highly versatile with various modes (reverse-phase, normal-phase, ion-exchange) for a wide range of analytes.[1] | Highly effective for charged biomolecules and ionic species.[1] |
| Sample Volume | Typically requires larger sample volumes.[2] | Requires very small sample volumes. |
Experimental Protocols
Below are representative methodologies for the analysis of this compound by HPLC and a general approach for a similar analyte using Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reverse-phase HPLC approach suitable for the analysis of this compound.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 HPLC column[5]
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Water, deionized
-
Phosphoric acid[5][6] or Formic acid for MS-compatible applications[5][6]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with phosphoric acid.[5][6]
-
Column: Newcrom R1 reverse-phase column.[5]
-
Detection: UV detector, wavelength to be optimized for the analyte.
-
Flow Rate: To be optimized for best separation.
-
Injection Volume: To be optimized.
Capillary Electrophoresis (CE) Method
As a direct CE method for this compound was not available, a general method for the analysis of amino acids or similar charged species is presented.[7][8]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector or Mass Spectrometer (MS).
-
Fused silica capillary.[8]
Reagents:
-
Electrolyte buffer (e.g., a low acidic pH electrolyte to confer a positive charge on the analyte).[7]
-
Sodium hydroxide for capillary conditioning.
Electrophoretic Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.).[8]
-
Electrolyte: A buffer system appropriate for the analyte's charge. For amino-containing compounds, a low pH buffer can be used to ensure a positive charge.[7]
-
Voltage: A high voltage is applied across the capillary to effect separation.[8]
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a suitable wavelength or by mass spectrometry for higher selectivity.[4][7]
Visualizing the Workflow and Comparison
To better understand the processes, the following diagrams illustrate the cross-validation workflow and a logical comparison of the two techniques.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Logical Comparison of HPLC and Capillary Electrophoresis.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 3. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 4. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. faculty.fortlewis.edu [faculty.fortlewis.edu]
Comparative spectroscopic analysis of azo dyes from different aminobenzenesulfonic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of azo dyes synthesized from the three isomers of aminobenzenesulfonic acid: ortho-aminobenzenesulfonic acid (Orthanilic acid), meta-aminobenzenesulfonic acid (Metanilic acid), and para-aminobenzenesulfonic acid (Sulfanilic acid). The position of the sulfonic acid group on the aromatic ring of the diazo component significantly influences the electronic properties and, consequently, the spectroscopic characteristics of the resulting azo dyes. This guide summarizes key experimental data from UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate a comparative understanding.
Experimental Protocols
The synthesis of azo dyes from aminobenzenesulfonic acid isomers generally follows a two-step diazotization-coupling reaction.[1]
General Synthesis of Azo Dyes
1. Diazotization of Aminobenzenesulfonic Acid Isomers: A solution of the chosen aminobenzenesulfonic acid isomer (ortho, meta, or para) is prepared in an acidic medium, typically with hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
2. Coupling Reaction: The freshly prepared diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling agent (e.g., α-naphthol, salicylic acid).[2][3] The reaction mixture is stirred at low temperatures until the coupling is complete, indicated by the formation of a colored precipitate.
3. Isolation and Purification: The synthesized azo dye is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as ethanol or water.[4]
Spectroscopic Analysis
-
UV-Visible (UV-Vis) Spectroscopy: The absorption spectra of the synthesized dyes are recorded in a suitable solvent (e.g., DMSO, ethanol) to determine the maximum absorption wavelength (λmax).[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded using KBr pellets to identify the characteristic functional groups present in the dye molecules.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6) to elucidate the chemical structure of the dyes.[5][6]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for azo dyes derived from the different aminobenzenesulfonic acid isomers. It is important to note that the coupling agent used can significantly affect the spectroscopic properties. The data presented here is compiled from various sources and may involve different coupling agents, which should be considered in any direct comparison.
Table 1: UV-Visible Absorption Data
| Aminobenzenesulfonic Acid Isomer | Coupling Agent | Solvent | λmax (nm) | Reference |
| ortho-Aminobenzenesulfonic Acid | Syringol | Methanol | 476.0 | [5] |
| meta-Aminobenzenesulfonic Acid | Salicylic Acid | DMSO | 473.3 | [5] |
| para-Aminobenzenesulfonic Acid | α-Naphthol | - | 300 | [2][3] |
| para-Aminobenzenesulfonic Acid | Salicylic Acid | DMSO | 518.6 | [5] |
Table 2: Characteristic FTIR Absorption Bands (cm-1)
| Functional Group | ortho-Isomer Derivative | meta-Isomer Derivative | para-Isomer Derivative | Reference |
| O-H (stretch) | 3206-3265 | 3265 | 3437 | [3][5] |
| C-H (aromatic stretch) | 3082-3096 | 3082 | 2968 | [3][5] |
| C=O (stretch) | 1668-1673 | 1673 | - | [5] |
| N=N (stretch) | 1439-1444 | 1444 | 1450 | [3][5] |
| SO3H | - | - | 1037 | [5] |
| C-H (aromatic bend) | - | - | 879 | [3] |
Table 3: 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Proton | ortho-Isomer Derivative | meta-Isomer Derivative | para-Isomer Derivative | Reference |
| Aromatic Protons | 7.02-8.46 | 7.15-8.47 | 6.87-8.40 | [5][7] |
| -OH | - | - | 6.79 | [8] |
| -NH | - | - | 9.7 | [8] |
Note: The broad range for aromatic protons is due to multiple signals from both the aminobenzenesulfonic acid and the coupling agent moieties.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of azo dyes.
Caption: Relationship between aminobenzenesulfonic acid isomers and the resulting azo dyes.
Discussion
The position of the sulfonate group on the aniline ring influences the electronic distribution within the resulting azo dye molecule, which in turn affects its spectroscopic properties.
-
UV-Visible Spectroscopy: The λmax values are indicative of the energy of the π-π* electronic transitions within the conjugated system of the azo dye. The variation in λmax among the isomers suggests that the position of the electron-withdrawing sulfonate group alters the extent of conjugation and the energy gap between the molecular orbitals. For instance, the azo dye from p-aminobenzenesulfonic acid coupled with salicylic acid shows a significant red shift (higher λmax) compared to the dye from the meta-isomer, indicating a smaller energy gap for the electronic transition.[5]
-
FTIR Spectroscopy: The FTIR spectra provide valuable information about the functional groups present. The characteristic N=N stretching vibration is a key indicator of azo dye formation and is typically observed in the 1400-1500 cm-1 region.[3][5] The presence of strong bands corresponding to the SO3H group further confirms the incorporation of the aminobenzenesulfonic acid moiety.
Conclusion
This guide provides a foundational comparison of the spectroscopic characteristics of azo dyes synthesized from ortho-, meta-, and para-aminobenzenesulfonic acids. The available data indicates that the isomeric position of the sulfonate group has a discernible effect on the electronic absorption spectra of the resulting dyes. While general synthetic routes and characteristic spectral features have been outlined, a comprehensive, direct comparative study using a consistent coupling agent across all three isomers would provide more definitive insights into the structure-property relationships. Such a study would be a valuable contribution to the field of dye chemistry and materials science.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Study Preparation And Identification New Dye Of Azo Dyes. [journalijar.com]
- 3. journalijar.com [journalijar.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Pigments Synthesized from 2-Amino-5-methylbenzenesulfonic Acid
A deep dive into the performance metrics of key industrial pigments derived from 2-Amino-5-methylbenzenesulfonic acid, offering a comparative analysis against viable alternatives. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to make informed decisions for their specific applications.
Pigments synthesized from this compound are a cornerstone of the colorant industry, prized for their vibrant hues and cost-effectiveness. Among these, C.I. Pigment Red 57:1 stands out as a widely utilized red pigment. However, the demanding requirements of modern applications necessitate a thorough evaluation of its performance characteristics in comparison to other available options. This guide presents a data-driven comparison of Pigment Red 57:1 with two notable alternatives: Pigment Red 146 and Pigment Red 48:2.
At a Glance: Comparative Performance Data
The following table summarizes the key performance indicators for Pigment Red 57:1 and its alternatives, providing a clear and concise overview for preliminary selection.
| Performance Metric | Pigment Red 57:1 | Pigment Red 146 | Pigment Red 48:2 | Test Standard |
| Color Index Name | Pigment Red 57:1 | Pigment Red 146 | Pigment Red 48:2 | - |
| Chemical Class | Monoazo Lake (Ca) | Monoazo | Monoazo Lake (Ca) | - |
| Heat Stability | 160-250°C[1][2][3][4][5][6][7] | 180-200°C[3][8][9][10] | 180-260°C[2][6][11] | ASTM D648 / ISO 787-21 |
| Lightfastness (Blue Wool Scale) | 4-6[1][3][5][6][7][12] | 5-7[3][8][9][10] | 6-7[2] | ISO 105-B02 |
| Acid Resistance (1-5 Scale) | 4[1][6] | 4-5[3][8][9] | 3-4[2][11] | ISO 787-9 / Internal Methods |
| Alkali Resistance (1-5 Scale) | 4[1][6] | 4-5[3][8][9] | 3-4[2][11] | ISO 787-9 / Internal Methods |
| Water Resistance (1-5 Scale) | 4-5[2][11] | 5[3][9] | 4-5[2] | Internal Methods |
| Ethanol Resistance (1-5 Scale) | 4[1][6] | 4-5[8][9] | 4-5[11] | Internal Methods |
| Oil Absorption ( g/100g ) | 35-65[1][3][12] | 40-70[8] | 35-56[2][13] | ISO 787-5 |
Note: The ranges in values reflect data from various manufacturers and testing conditions.
Experimental Protocols: A Closer Look at the Methodology
To ensure a comprehensive understanding of the presented data, detailed experimental protocols for key performance evaluations are outlined below. These methodologies are based on internationally recognized standards and common industry practices.
Color Strength and Tinting Strength (ASTM D387)
The tinting strength is a critical measure of a pigment's ability to impart color.[4][7][12][14][15]
-
Dispersion Preparation: A standardized amount of the pigment is dispersed in a specified vehicle (e.g., linseed oil) using a mechanical muller. The conditions for achieving maximum dispersion, such as the force applied and the number of revolutions, should be predetermined and kept consistent for all samples.[7][14]
-
Tint Preparation: A precise weight of the pigment dispersion is thoroughly mixed with a standard white paste (e.g., zinc oxide) at a defined ratio (e.g., 1:10 pigment to white).[16]
-
Visual and Instrumental Comparison: The resulting tinted paste is drawn down on a substrate alongside a standard reference pigment. The color and strength are then compared visually and/or instrumentally using a spectrophotometer to calculate the color difference (ΔE*ab).[16]
-
Calculation of Relative Tinting Strength: The relative tinting strength is calculated by comparing the amount of the test pigment required to produce the same color intensity as the standard pigment.[16]
Lightfastness (ISO 105-B02)
This test determines the resistance of the pigment to fading when exposed to light.
-
Sample Preparation: The pigment is dispersed in a suitable binder and applied to a substrate to create a uniform colored panel.
-
Exposure: The prepared panel is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of irradiance, temperature, and humidity.[8]
-
Evaluation: The change in color of the exposed portion of the panel is compared against an unexposed portion and a standardized Blue Wool Scale (ranging from 1 for very poor lightfastness to 8 for excellent lightfastness). The lightfastness rating is determined by the Blue Wool reference that shows a similar degree of fading.
Heat Stability (ASTM D648 / ISO 787-21)
This method assesses the pigment's ability to withstand high temperatures without significant color change.
-
Sample Preparation: The pigment is incorporated into a specific polymer or coating system.
-
Heating: The prepared sample is subjected to a series of increasing temperatures in an oven for a defined period.
-
Color Measurement: After cooling, the color of the heated samples is measured using a spectrophotometer and compared to an unheated control sample.
-
Determination of Heat Stability: The heat stability is reported as the maximum temperature at which the color change (ΔE*ab) remains below a specified tolerance.
Chemical Resistance (ISO 2812)
This test evaluates the pigment's resistance to various chemicals.[17][18][19][20][21]
-
Sample Preparation: The pigment is dispersed in a suitable binder and coated onto a panel.
-
Exposure: A piece of filter paper saturated with the test chemical (e.g., acid, alkali, solvent) is placed on the coated panel and covered to prevent evaporation.[19]
-
Evaluation: After a specified contact time, the filter paper is removed, and the panel is cleaned and examined for any changes in color, gloss, or blistering. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.[17]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthesis pathway of a typical azo pigment and the workflow for its performance evaluation.
Caption: Synthesis pathway of an azo pigment.
References
- 1. atccolor.com [atccolor.com]
- 2. union-pigment.com [union-pigment.com]
- 3. zeyachem.net [zeyachem.net]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. citycatpigments.com [citycatpigments.com]
- 7. kelid1.ir [kelid1.ir]
- 8. hengyitek.com [hengyitek.com]
- 9. sypigment.com [sypigment.com]
- 10. imagicchemicals.com [imagicchemicals.com]
- 11. sypigment.com [sypigment.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Organic Pigments for Paints & Powder Coating [trinitypigment.com]
- 14. store.astm.org [store.astm.org]
- 15. specialchem.com [specialchem.com]
- 16. mdpi.com [mdpi.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. How to measure the chemical resistance of paint film? [en1.nbchao.com]
- 19. scribd.com [scribd.com]
- 20. industrialphysics.com [industrialphysics.com]
- 21. laboratuar.com [laboratuar.com]
A Comparative Guide to the Efficacy of Diazotizing Agents for 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diazotizing agents for 2-Amino-5-methylbenzenesulfonic acid, a key intermediate in the synthesis of various azo dyes and pharmaceutical compounds. The selection of an appropriate diazotizing agent is crucial for optimizing reaction yield, purity of the resulting diazonium salt, and overall process safety. This document outlines the performance of conventional and alternative agents, supported by experimental data and detailed protocols.
Executive Summary
The diazotization of this compound is a critical step in many synthetic pathways. Sodium nitrite remains the most common and cost-effective diazotizing agent. However, alternative reagents, such as tert-butyl nitrite, offer advantages in terms of milder reaction conditions and improved safety profiles, albeit at a higher cost. The choice of agent should be guided by the specific requirements of the synthesis, including scale, sensitivity of substrates, and safety considerations. While direct quantitative comparisons for this compound are not extensively available in published literature, data from analogous aminobenzenesulfonic acids and other aromatic amines provide valuable insights into the expected efficacy.
Data Presentation: Comparison of Diazotizing Agents
The following table summarizes the key performance indicators for common diazotizing agents used for aromatic amines, with inferences for this compound. Yields are often high for the diazotization step itself, with the overall yield of the final azo dye being a more practical measure of efficacy.
| Diazotizing Agent | Typical Yield of Azo Dye (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Sodium Nitrite (NaNO₂) | 80-95% (inferred from analogous compounds) | 0-5 °C, acidic (e.g., HCl, H₂SO₄) | Low cost, readily available, well-established protocols. | Requires stringent temperature control, potential for hazardous side reactions, formation of inorganic waste. |
| tert-Butyl Nitrite (t-BuONO) | 70-90% (inferred from various anilines) | Room temperature or slightly elevated, often in organic solvents. | Milder reaction conditions, improved safety profile, suitable for acid-sensitive substrates. | Higher cost, can require anhydrous conditions. |
Experimental Protocols
Detailed methodologies for the diazotization of this compound using sodium nitrite and tert-butyl nitrite are provided below.
Protocol 1: Diazotization using Sodium Nitrite
This protocol describes the conventional method for the diazotization of this compound.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Slurry: In a beaker, create a slurry of this compound in distilled water.
-
Acidification: Cool the slurry in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir until a fine, uniform suspension is obtained.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine slurry over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Completion and Testing: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Use of Diazonium Salt: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Diazotization using tert-Butyl Nitrite
This protocol offers a milder alternative for the diazotization of this compound.
Materials:
-
This compound
-
tert-Butyl Nitrite (t-BuONO)
-
Anhydrous organic solvent (e.g., Acetonitrile, THF)
-
Stirring apparatus
Procedure:
-
Dissolution of Amine: Dissolve this compound in the chosen anhydrous organic solvent in a reaction flask.
-
Addition of Diazotizing Agent: At room temperature, slowly add tert-butyl nitrite to the stirred solution of the amine.
-
Reaction: The reaction is typically stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or other suitable analytical methods.
-
Use of Diazonium Salt: The resulting solution of the diazonium salt is typically used directly in the next synthetic step.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Mechanism of diazotization of this compound.
Caption: General experimental workflow for diazotization.
Benchmarking Dye Stability: A Comparative Analysis of Dyes Derived from 2-Amino-5-methylbenzenesulfonic Acid Against Commercial Alternatives
For Immediate Publication
A detailed comparative analysis of the stability of dyes synthesized from 2-Amino-5-methylbenzenesulfonic acid versus established commercial dyes reveals competitive performance, particularly in applications demanding high fastness properties. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for evaluating dye stability.
This publication offers a comprehensive benchmark of the photostability, wash fastness, and thermal stability of key dyes derived from this compound. The performance of these dyes, specifically C.I. Pigment Red 57:1 and C.I. Reactive Red 195, is compared against commercially prevalent dyes such as C.I. Pigment Red 170, C.I. Reactive Red 120, and C.I. Reactive Red 239. The findings indicate that dyes from this specific sulfonic acid derivative offer excellent stability, positioning them as viable alternatives in various high-performance applications.
Comparative Stability Data
The stability of a dye is a critical determinant of its suitability for a given application. The following tables summarize the key stability properties of dyes derived from this compound and their commercial counterparts. Data is presented based on standardized testing scales, where higher ratings indicate better stability.
Reactive Dyes Comparison
Reactive dyes are a cornerstone of the textile industry, prized for their ability to form strong covalent bonds with cellulosic fibers, leading to excellent wash fastness.[1] In this comparison, C.I. Reactive Red 195, derived from a this compound intermediate, is benchmarked against two widely used commercial reactive red dyes.
| Dye Name | C.I. Name | Lightfastness (Scale 1-8) | Wash Fastness (Staining, Scale 1-5) | Wash Fastness (Fading, Scale 1-5) |
| Novel Dye | C.I. Reactive Red 195 | 4 to 5-6[2][3] | 4-5[2][4] | 4-5[4] |
| Commercial Dye 1 | C.I. Reactive Red 120 | 5[5] | 5[5] | 5[5] |
| Commercial Dye 2 | C.I. Reactive Red 239 | 4-5[6] | 4-5[7] | 4[7] |
Note: Lightfastness is rated on a scale of 1 (very poor) to 8 (excellent). Wash fastness is rated on a scale of 1 (poor) to 5 (excellent) for both color change (fading) and staining of adjacent fabrics.
Pigment Dyes Comparison
Pigments are valued for their insolubility and are used in applications such as paints, inks, and plastics. Their stability to heat and light is paramount. Here, C.I. Pigment Red 57:1, a calcium salt of a monoazo lake pigment synthesized using a this compound derivative, is compared with the high-performance C.I. Pigment Red 170.
| Dye Name | C.I. Name | Lightfastness (Scale 1-8) | Heat Stability (°C) | Chemical Resistance (Acid/Alkali, Scale 1-5) |
| Novel Dye | C.I. Pigment Red 57:1 | 3-4 to 5[8][9][10] | 160-200°C[8][10][11] | Acid: 2-4 / Alkali: 3-4[10][11] |
| Commercial Dye | C.I. Pigment Red 170 | 7[12][13] | 180-240°C[13][14][15] | Acid: 5 / Alkali: 5[12][13][15] |
Note: Lightfastness is rated on a scale of 1 (very poor) to 8 (excellent). Heat stability indicates the maximum temperature the pigment can withstand without significant color change. Chemical resistance is rated on a scale of 1 (poor) to 5 (excellent).
Experimental Workflow for Dye Stability Benchmarking
A systematic approach is crucial for the accurate assessment of dye stability. The following diagram illustrates a standardized workflow for benchmarking a novel dye against a commercial standard.
Caption: Workflow for Benchmarking Dye Stability.
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible and comparable results. The following protocols are based on internationally recognized standards.
Photostability (Lightfastness) Testing
This protocol is based on the ISO 105-B02 standard, which evaluates the resistance of a textile's color to artificial light that mimics natural daylight.[16][17]
-
Objective: To determine the effect of a standardized artificial light source on the color of the dyed substrate.
-
Apparatus:
-
Procedure:
-
Sample Preparation: Mount the dyed substrate (e.g., textile) onto a card. Partially cover the specimen with an opaque mask.
-
Reference Standard: Simultaneously mount a set of Blue Wool Standards (references 1-8) for exposure.
-
Exposure: Place the samples and references in the xenon arc tester. The apparatus should be set to simulate daylight (D65 light source) under controlled conditions of temperature and humidity.[16]
-
Assessment: Periodically inspect the samples. The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading to the test specimen.[4][15] The fading is visually assessed using the Grey Scale for color change. A rating of 1 signifies very poor lightfastness, while a rating of 8 indicates excellent lightfastness.[15]
-
Wash Fastness Testing
This protocol follows the ISO 105-C06 standard, designed to simulate domestic and commercial laundering processes.[18]
-
Objective: To assess the resistance of the dye to desorption and abrasion during washing, evaluating both color loss of the specimen and staining of adjacent undyed fabrics.
-
Apparatus:
-
Launder-Ometer or similar wash fastness tester.[18]
-
Stainless steel balls (for mechanical action).
-
Multifiber adjacent fabric (containing strips of common fibers like cotton, wool, polyester, etc.).
-
Standard ECE phosphate detergent.
-
Grey Scales for assessing color change and staining (ISO 105-A02 and A03).
-
-
Procedure:
-
Sample Preparation: Cut a 10 cm x 4 cm specimen of the dyed textile. Sew it together with a same-sized piece of multifiber adjacent fabric along one of the shorter edges.
-
Washing: Place the composite specimen in a stainless-steel container of the Launder-Ometer. Add the specified amount of detergent solution, water, and stainless-steel balls.[19]
-
Operation: Run the machine for the specified time and temperature (e.g., 40°C for 30 minutes for a standard test).
-
Rinsing and Drying: After the cycle, remove the specimen, rinse it thoroughly in water, and dry it in air at a temperature not exceeding 60°C.
-
Assessment: Evaluate the color change of the dyed specimen against the Grey Scale for Assessing Change in Colour. Evaluate the degree of staining on each fiber of the multifiber fabric against the Grey Scale for Assessing Staining. A rating of 1 is poor, and 5 is excellent.
-
Thermal Stability Testing
This protocol utilizes Thermogravimetric Analysis (TGA) to determine the thermal stability of pigments.[14]
-
Objective: To measure the change in mass of a pigment as a function of temperature, identifying the temperature at which decomposition begins.[12]
-
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
High-precision balance.
-
Sample pans (typically ceramic or platinum).
-
-
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dry pigment powder (typically 5-10 mg) into a TGA sample pan.
-
Analysis: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10°C/minute) under a specific atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.[8]
-
Interpretation: The resulting TGA curve plots weight percentage versus temperature. The onset temperature of significant weight loss indicates the point of thermal decomposition. This temperature is reported as the pigment's heat stability limit.[14] Evolved gas analysis can be coupled with TGA to identify the decomposition products.[12]
-
References
- 1. Reactive Red 195 [myskinrecipes.com]
- 2. Powder Fabric Dye Reactive Red WBE C I Red 195 Reactive Dyes High Fastness [m.synthetic-dyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. colorkem.com [colorkem.com]
- 8. sypigment.com [sypigment.com]
- 9. Comparative Study Of Fastness Properties And Color Absorbance Criteria Of Conventional And Avitera Reactive Dyeing On Cotton Knit Fabric | European Scientific Journal, ESJ [eujournal.org]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. union-pigment.com [union-pigment.com]
- 12. Pigment Red 170, Permanent Red F5RK [xcwydyes.com]
- 13. epsilonpigments.com [epsilonpigments.com]
- 14. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 15. sypigment.com [sypigment.com]
- 16. Organic Pigments for Paints & Powder Coating [trinitypigment.com]
- 17. Color fastness properties of different reactive dyes | PDF [slideshare.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. A Comparative Study on Effect of Shade Depth on Various Properties of Cotton Knitted Fabric Dyed with Reactive Dyes [article.sapub.org]
A Comparative Guide to the Quantitative Analysis of 2-Amino-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Amino-5-methylbenzenesulfonic acid, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals, is critical for ensuring product quality and process control. This guide provides a comparative overview of three common analytical techniques for its quantitative analysis: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and UV-Vis Spectrophotometry. The performance of each method is supported by representative experimental data, and detailed protocols are provided to facilitate implementation in a laboratory setting.
Method Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC, titration, and spectrophotometry for the quantification of aromatic sulfonic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Neutralization reaction between the acidic sulfonic acid group and a basic titrant. | Measurement of light absorbance by the aromatic ring of the molecule. |
| **Linearity (R²) ** | >0.999[1][2] | >0.999[3] | >0.999[4] |
| Accuracy (% Recovery) | 85 - 115%[2] | 98.5 - 101.5%[5] | 100.03 ± 0.589%[4] |
| Precision (RSD) | < 2%[3] | < 1%[3] | < 2%[6] |
| Limit of Detection (LOD) | 0.0004% w/w[1] | Not typically determined for assay | 1.67 x 10⁻⁶ M[4] |
| Limit of Quantification (LOQ) | 0.0012% w/w[1] | Not typically determined for assay | 5.07 x 10⁻⁶ M[4] |
| Selectivity | High (separates from impurities) | Low (titrates all acidic/basic species) | Moderate (potential interference from other UV-absorbing compounds) |
| Throughput | High (with autosampler) | Low to Moderate | High |
| Cost | High | Low | Low |
Note: The quantitative data presented is based on validation studies of structurally similar compounds (p-Toluenesulfonic acid and Sulfacetamide sodium) and general validation recommendations, as specific complete validation reports for this compound were not available in the public domain. These values serve as a representative comparison of the expected performance of each technique.
Experimental Workflows
The general workflow for comparing these analytical methods is depicted below.
Caption: General workflow for the quantitative analysis and comparison of methods.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method offers high selectivity and sensitivity, making it suitable for the determination of this compound in complex matrices.
a. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom C18) or Newcrom R1 column[7][8]
b. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 0.1%) to control pH and improve peak shape. A typical starting point could be a ratio of 30:70 (v/v) Acetonitrile:Water.[7][8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
e. Analysis and Calculation:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Acid-Base Titration
This is a classic, cost-effective method for the assay of the bulk substance, relying on the acidic nature of the sulfonic acid group.
a. Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter or a suitable indicator
b. Reagents and Standards:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Phenolphthalein indicator (or other suitable indicator with a transition range around pH 8-10)
c. Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water in a beaker or flask.
-
Add a few drops of the chosen indicator to the solution.
-
Titrate the solution with the standardized NaOH solution while continuously stirring until the endpoint is reached (indicated by a persistent color change of the indicator). If using a pH meter, titrate to the equivalence point.
-
Record the volume of NaOH solution used.
d. Calculation: The percentage purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (187.22 g/mol )
-
W = Weight of the sample (g)
UV-Vis Spectrophotometry
This rapid and simple method is based on the inherent UV absorbance of the aromatic ring in the this compound molecule.
a. Instrumentation:
-
UV-Vis Spectrophotometer
b. Reagents and Standards:
-
Methanol or other suitable UV-transparent solvent
-
This compound reference standard
c. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration standards.
-
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.
d. Analysis and Calculation:
-
Construct a calibration curve by plotting the absorbance of the calibration standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.
This guide provides a foundational understanding of the common analytical methods for the quantitative analysis of this compound. The choice of the most suitable method will depend on the specific requirements of the analysis. For routine quality control of the pure substance, titration and spectrophotometry offer rapid and cost-effective solutions. For the analysis of complex mixtures or when high sensitivity and selectivity are required, HPLC is the method of choice.
References
- 1. jocpr.com [jocpr.com]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. usp.org [usp.org]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 99% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. jppres.com [jppres.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-methylbenzenesulfonic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Amino-5-methylbenzenesulfonic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and adherence to regulatory requirements. Mismanagement of this chemical waste can lead to hazardous situations and environmental contamination. Therefore, strict adherence to the outlined protocols is imperative.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2][3][4] Ensure that an eyewash station and a safety shower are readily accessible.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3][7] It is essential to consult and comply with all federal, state, and local environmental regulations.[5]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.[5][8] The container should be kept tightly closed in a dry, cool, and well-ventilated area.[3][6]
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, evacuate unprotected personnel from the area.[5]
-
Wearing appropriate PPE, contain the spill to prevent it from entering drains, waterways, or soil.[5]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[5][6] Avoid generating dust.[6][9]
-
For liquid spills, absorb with an inert material and place it in the disposal container.[5]
-
-
Final Disposal:
-
The collected waste must be disposed of through an approved and licensed hazardous waste disposal company.[1][3][5][7][9] This may involve controlled incineration with flue gas scrubbing or other methods sanctioned by regulatory authorities.[8][10]
-
Never discharge this compound or its containers into sewers or the environment.[8][10]
-
-
Contaminated Packaging:
Regulatory and Hazard Classification
While specific waste codes can vary by jurisdiction, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[5] This substance is noted to cause severe skin burns and eye damage, highlighting its hazardous nature.[1][2][11]
| Parameter | Information | Reference |
| Hazard Classification | Causes severe skin burns and eye damage. | [1][2][11] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][3][5][7][9][11] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil. | [5][9] |
| Contaminated Packaging | Dispose of as unused product. Do not reuse containers. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. combi-blocks.com [combi-blocks.com]
Essential Safety and Operational Guide for Handling 2-Amino-5-methylbenzenesulfonic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-methylbenzenesulfonic acid (CAS No. 88-44-8). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause severe skin burns and serious eye damage.[1][2][3][4] Adherence to proper PPE protocols is mandatory to prevent exposure.
| Exposure Route | Hazard | Required PPE |
| Skin Contact | Causes severe skin burns and irritation.[1][2][3] | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[3][4][5] Long-sleeved clothing is recommended.[6] |
| Eye Contact | Causes serious eye damage, potentially leading to permanent injury.[1][2][3][4] | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may also be necessary. |
| Inhalation | May cause respiratory tract irritation.[4][7] | Use in a well-ventilated area.[1][3] If ventilation is insufficient or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[6] |
| Ingestion | Harmful if swallowed. Causes digestive tract burns.[4] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1][6] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is crucial for minimizing risks associated with the handling and disposal of this compound.
Handling Protocol:
-
Preparation: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3][4]
-
Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][3][5]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above. Inspect gloves for any signs of degradation before use.[1]
-
Dispensing: Avoid creating dust when handling the solid form.[5][8]
-
Post-Handling: After handling, wash your face, hands, and any exposed skin thoroughly.[1][6] Remove contaminated clothing and wash it before reuse.[1][2][4]
Storage Plan:
Disposal Plan:
-
This substance is considered hazardous waste.[1]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][6]
-
Do not dispose of it in sewer systems.[9]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse.[9]
Emergency First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][3][6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[1][2][4] Wash off immediately with soap and plenty of water for at least 15 minutes.[1][3][6] Seek immediate medical attention as chemical burns require treatment by a physician.[4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2][3][6] If not breathing, give artificial respiration.[2][6] Seek medical attention if symptoms occur or persist.[6] |
| Ingestion | Rinse mouth with water.[1][2][4] Do NOT induce vomiting.[1][2][3][4] Never give anything by mouth to an unconscious person.[1][2][3] Drink plenty of water; milk may be given afterward if possible.[1][3] Seek immediate medical attention.[2][3] |
Workflow for Handling this compound
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Amino-5-methoxy-benzenesulfonic acid(13244-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
